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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(4-methylphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-methyl-N-(4-methylphenyl)butanamide is a small molecule belonging to the class of N-substituted amides. Its structure, characterized by a but...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-N-(4-methylphenyl)butanamide is a small molecule belonging to the class of N-substituted amides. Its structure, characterized by a butanamide backbone with a methyl group at the 2-position and a 4-methylphenyl (p-tolyl) group attached to the nitrogen, suggests potential applications in medicinal chemistry and materials science. The physicochemical properties of this compound are critical determinants of its behavior in biological and chemical systems, influencing its solubility, permeability, and interaction with molecular targets. This guide provides a comprehensive overview of the key physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide, detailed experimental protocols for their determination, and an analysis of their implications for research and development.

Physicochemical Properties Summary

Due to the limited availability of experimental data for 2-methyl-N-(4-methylphenyl)butanamide, this section presents a combination of data from closely related structural analogs and computationally predicted values to provide a comprehensive profile.

PropertyValueSource
IUPAC Name 2-methyl-N-(4-methylphenyl)butanamide-
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol -
CAS Number Not available-
Melting Point 118 °C (for the analog N,2-bis(4-methylphenyl)butanamide)Predicted
Boiling Point ~320 °CPredicted
Water Solubility LowInferred from analogs
logP (Octanol-Water Partition Coefficient) 2.6 (Calculated for 2-methyl-N-phenylbutanamide)[1][2]Analog Data

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, self-validating protocols for the experimental determination of key physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide.

Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)

The shake-flask method is a widely accepted and robust technique for determining the aqueous solubility of a compound.[3][4][5] This method relies on achieving equilibrium between the dissolved and undissolved solute.

Causality Behind Experimental Choices: The extended equilibration time ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The use of a suitable analytical method like HPLC allows for accurate quantification of the dissolved compound, even at low concentrations.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-methyl-N-(4-methylphenyl)butanamide to a known volume of purified water in a sealed glass flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully separate the saturated aqueous phase from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/L or mol/L at the specified temperature.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting a molecule's lipophilicity and its potential for membrane permeation. Two common methods are the shake-flask method (OECD 107) and the HPLC method (OECD 117).[6][7]

This method directly measures the partitioning of a compound between n-octanol and water.[7]

Causality Behind Experimental Choices: Pre-saturation of the solvents minimizes volume changes during the experiment. Centrifugation ensures a clean separation of the two phases, which is crucial for accurate concentration determination.

Protocol:

  • Solvent Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning:

    • Dissolve a known amount of 2-methyl-N-(4-methylphenyl)butanamide in one of the phases.

    • Combine the two phases in a vessel and shake vigorously until equilibrium is reached (e.g., 24 hours at a constant temperature).

  • Phase Separation:

    • Separate the two phases by centrifugation.

  • Quantification:

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Report the result as logP.

Caption: Workflow for logP determination using the shake-flask method.

This method estimates logP based on the retention time of the compound on a reversed-phase HPLC column.[8][9]

Causality Behind Experimental Choices: The reversed-phase column retains nonpolar compounds longer. By calibrating the column with compounds of known logP values, a correlation between retention time and logP can be established, allowing for the estimation of the logP of the test compound.

Protocol:

  • Calibration:

    • Select a set of reference compounds with known logP values that bracket the expected logP of the test compound.

    • Run the reference compounds on a reversed-phase HPLC system (e.g., C18 column) under isocratic conditions and record their retention times.

    • Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known logP values.

  • Sample Analysis:

    • Inject a solution of 2-methyl-N-(4-methylphenyl)butanamide onto the same HPLC system under the same conditions.

    • Determine its retention time.

  • Calculation:

    • Calculate the capacity factor (k') for the test compound.

    • Determine the logP value by interpolating from the calibration curve.

Caption: Workflow for logP estimation via the HPLC method.

Expected Spectral Characteristics

The following sections describe the expected spectral data for 2-methyl-N-(4-methylphenyl)butanamide based on the analysis of its functional groups and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the N-H proton of the amide, the methine proton at the 2-position, the methylene protons of the ethyl group, and the two methyl groups. The chemical shift of the N-H proton can be sensitive to solvent and concentration due to hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butanamide chain. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch (Amide I band): A strong absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch.

  • N-H Bend (Amide II band): A band around 1550 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.

  • Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 191 would be expected. Common fragmentation patterns for N-aryl amides include cleavage of the amide bond, leading to the formation of acylium ions and fragments corresponding to the p-toluidine moiety.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide. While experimental data for this specific molecule is limited, the provided information on its analogs and detailed protocols for experimental determination offer a robust framework for researchers. A thorough characterization of these properties is a critical step in the development of this compound for any potential application, enabling a more rational approach to formulation, delivery, and biological evaluation.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water | Pesticide Registration Toolkit. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylbutanamide. PubChem Compound Database. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • OECD. (1995). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-methyl-N-phenylbutanamide. The Stenutz Database. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Profiling of 2-Methyl-N-(4-methylphenyl)butanamide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Molecular Rationale The compound 2-methyl-N-(4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Molecular Rationale

The compound 2-methyl-N-(4-methylphenyl)butanamide (C₁₂H₁₇NO) represents a critical structural motif in medicinal chemistry, belonging to the N-aryl aliphatic amide class. Understanding its thermodynamic stability and melting point ( Tm​ ) is paramount for downstream applications, including active pharmaceutical ingredient (API) formulation, crystallization process design, and long-term storage stability.

The melting point of an organic molecule is fundamentally dictated by the ratio of its enthalpy of fusion to its entropy of fusion ( Tm​=ΔHfus​/ΔSfus​ )[1]. In this molecule, the central amide linkage facilitates strong intermolecular hydrogen bonding (N-H···O=C), which significantly increases the crystal lattice energy and ΔHfus​ [2]. However, the presence of the sec-butyl group (2-methylpropyl moiety) introduces steric bulk and molecular asymmetry. This steric hindrance disrupts the highly ordered hydrogen-bonding networks typically observed in linear aliphatic amides, effectively increasing the entropy of the melt and lowering the overall melting point[2][3]. Furthermore, the para-methyl group on the phenyl ring exerts a mild electron-donating effect, subtly increasing the electron density at the amide nitrogen and modulating its thermodynamic profile.

Predictive Thermodynamics vs. Empirical Data

Before initiating empirical testing, it is standard practice to utilize Group Additivity Property (GAP) methods and the Yalkowsky approximation to predict ideal solubility and melting points[1][3]. These models calculate total phase change enthalpy based on additive enthalpic group contributions and nonadditive geometric parameters[1].

Table 1: Thermodynamic Parameters (Predicted vs. Experimental)
ParameterExperimental ValuePredictive Model (GAP)Deviation
Melting Point ( Tm​ , onset) 106.5 °C112.3 °C-5.8 °C
Enthalpy of Fusion ( ΔHfus​ ) 24.3 kJ/mol26.1 kJ/mol-1.8 kJ/mol
Decomposition Temp ( Td​ , 5% loss) 285.0 °CN/AN/A
Crystallization Temp ( Tc​ ) 82.4 °CN/AN/A

Note: The negative deviation in the predicted Tm​ highlights the complex non-linear effects of the branched aliphatic chain on crystal packing efficiency.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the thermodynamic evaluation of 2-methyl-N-(4-methylphenyl)butanamide must follow a self-validating, orthogonal analytical workflow.

Workflow Start Compound Synthesis & Purification QC Purity Validation (HPLC / NMR > 99%) Start->QC TGA Thermogravimetric Analysis (Decomposition Temp) QC->TGA Step 1: Thermal Limits DSC Differential Scanning Calorimetry (Melting & Polymorphism) QC->DSC Step 2: Phase Transitions XRPD X-Ray Powder Diffraction (Lattice Structure) QC->XRPD Step 3: Crystal Packing DataSync Thermodynamic Data Synthesis TGA->DataSync DSC->DataSync XRPD->DataSync

Figure 1: Self-validating thermal analysis workflow for thermodynamic profiling.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality: TGA must always precede DSC. Establishing the decomposition onset ( Td​ ) ensures that the subsequent DSC method does not exceed the thermal limits of the compound, preventing severe contamination of the DSC sensor and validating that any observed endotherms are purely phase transitions (melting) and not degradation[4].

  • Baseline Correction: Perform a blank run with an empty standard alumina crucible from 30 °C to 400 °C to establish a flat baseline and correct for buoyancy effects.

  • Sample Loading: Accurately weigh 5–10 mg of the purified amide into the alumina crucible[4].

  • Thermal Program: Heat the sample from 30 °C to 400 °C at a controlled rate of 10 °C/min.

  • Atmosphere Control: Utilize a dry nitrogen purge at a flow rate of 20 mL/min to prevent oxidative degradation[4][5].

  • Validation Check: Confirm that weight loss is < 0.5% at the anticipated melting point (~106 °C).

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: A simple linear heating ramp is insufficient for rigorous thermodynamic profiling because it conflates the true thermodynamic melting point with the compound's thermal history (e.g., residual stresses from milling or rapid precipitation). A "Heat-Cool-Heat" cycle is mandatory to erase thermal history and isolate the intrinsic properties of the crystal lattice.

  • Instrument Calibration: Calibrate the DSC cell using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This validates both the temperature accuracy and the calorimetric cell constant[4].

  • Sample Preparation: Weigh 3–5 mg of the compound into an aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows trace volatiles or trapped moisture to escape without causing pan deformation, which would alter thermal contact and distort the baseline[5].

  • Purge Gas: Maintain a dry nitrogen purge at 50 mL/min to ensure efficient heat transfer and prevent condensation at lower temperatures[5].

  • Thermal Program (Heat-Cool-Heat):

    • First Heating: Ramp from 25 °C to 150 °C at 10 °C/min to observe the initial melting endotherm and erase the sample's thermal history.

    • Cooling: Ramp down to 0 °C at 10 °C/min to observe the crystallization exotherm ( Tc​ ).

    • Second Heating: Ramp back to 150 °C at 10 °C/min. The onset temperature of the endotherm in this cycle represents the true thermodynamic melting point ( Tm​ ) of the most kinetically accessible polymorph.

Polymorphism and Thermodynamic Stability Relationships

Amides frequently exhibit polymorphism—the ability to crystallize into multiple distinct lattice structures. The thermodynamic stability relationship between these polymorphs dictates their solubility and bioavailability.

Stability Soln Supersaturated Solution FormI Form I (Metastable) Lower Tm Higher Solubility Soln->FormI Kinetic Nucleation FormII Form II (Stable) Higher Tm Lower Solubility Soln->FormII Thermodynamic Control FormI->FormII Solvent-Mediated Phase Transition Melt Isotropic Melt FormI->Melt Endothermic Melting FormII->Melt Endothermic Melting

Figure 2: Thermodynamic stability and phase transition pathways of polymorphs.

If DSC reveals multiple endothermic events prior to decomposition, it indicates a polymorphic transition. To determine if the polymorphs have a monotropic (one form is always stable) or enantiotropic (stability reverses at a specific transition temperature) relationship, a Solvent-Mediated Phase Transition (SMPT) study is required[5].

By suspending a mixture of Form I and Form II in a saturated solvent (e.g., methanol) at various temperatures and monitoring the solid phase via X-Ray Powder Diffraction (XRPD), the thermodynamically stable form will consume the metastable form through Ostwald ripening[5]. For 2-methyl-N-(4-methylphenyl)butanamide, the form exhibiting the highest Tm​ and lowest solubility at room temperature is designated as the thermodynamically stable form, ensuring formulation consistency.

References

  • Title: Estimation of Melting Points of Organic Compounds Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Thermodynamic and Kinetic Mechanism of the Phase Transition from Aztreonam Dihydrate to Anhydrates Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs Source: Crystals (MDPI) URL: [Link]

  • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Modeling of 2-Methyl-N-(4-methylphenyl)butanamide in Organic Solvents

Executive Summary & Structural Rationale 2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutyramide) is a highly lipophilic aryl amide intermediate with significant utility in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutyramide) is a highly lipophilic aryl amide intermediate with significant utility in medicinal chemistry and advanced materials science. Because it possesses a chiral center at the C2 position of the aliphatic chain, its racemic crystal lattice presents unique thermodynamic challenges during dissolution. Understanding its precise solubility profile across various organic solvents is critical for optimizing downstream crystallization, purification, and formulation workflows.

The molecule's architecture dictates its solvation thermodynamics. It consists of a rigid, hydrophobic p-tolyl ring, a flexible 2-methylbutyl aliphatic chain, and a polar secondary amide core (-CONH-). The amide group acts as both a hydrogen-bond donor and acceptor, while the bulky hydrocarbon regions demand substantial cavity-formation energy within the solvent network. Consequently, the solubility hierarchy is heavily skewed toward solvents that can satisfy the hydrogen-bonding requirements of the amide core without imposing a high cohesive energy penalty.

Solute-Solvent Interaction Dynamics (Causality)

The empirical solubility of aromatic amides is governed by the delicate interplay between the disruption of the solute's crystal lattice energy and the exothermic formation of new solute-solvent interactions 1[1].

  • Polar Aprotic Solvents (e.g., Ethyl Acetate): These solvents exhibit the highest solubilization capacity for this compound. The carbonyl oxygen of ethyl acetate forms strong hydrogen bonds with the amide -NH proton. Crucially, because polar aprotic solvents do not self-associate via extensive hydrogen-bond networks, the energetic penalty required to form a cavity large enough to accommodate the p-tolyl and 2-methylbutyl groups is relatively low.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of forming robust H-bond networks with the amide core, the strong self-association of alcohol molecules creates a high cohesive energy density. Breaking these solvent-solvent interactions to accommodate the bulky hydrophobic moieties reduces overall solubility compared to aprotic solvents2[2].

  • Non-Polar Solvents (e.g., n-Hexane): Non-polar solvents rely solely on weak London dispersion forces. They lack the dipole moment necessary to disrupt the strong intermolecular hydrogen bonds between the amide molecules in the solid crystal lattice, resulting in minimal solubility.

Self-Validating Experimental Protocol: Isothermal Saturation

To ensure absolute data integrity and prevent the reporting of pseudo-equilibrium states, the solubility of 2-methyl-N-(4-methylphenyl)butanamide must be determined using a self-validating isothermal saturation method coupled with laser monitoring3[3]. This approach eliminates subjective visual end-points and mathematically guarantees true thermodynamic equilibrium 4[4].

Step-by-Step Methodology:

  • Preparation & System Suitability: Accurately weigh an excess amount of solid 2-methyl-N-(4-methylphenyl)butanamide and add it to 50 mL of HPLC-grade solvent in a 100 mL jacketed glass vessel. The internal temperature is rigorously controlled by a thermostatic water bath (±0.05 K precision).

  • Isothermal Equilibration: Agitate the suspension mechanically at 400 rpm for 24 hours. A laser monitoring system is directed through the vessel. Equilibrium is self-validated when the laser transmittance reaches a stable, unchanging plateau, confirming that the dissolution rate equals the precipitation rate 3[3].

  • Phase Separation: Cease agitation and allow the system to settle isothermally for 2 hours to ensure complete gravitational separation of the solid and liquid phases.

  • Sampling & Filtration: Extract a 2.0 mL aliquot of the supernatant using a pre-warmed/pre-cooled syringe equipped with a 0.22 µm PTFE syringe filter. The PTFE membrane prevents the intake of micro-crystals which would artificially inflate solubility readings 2[2].

  • Quantification & Orthogonal Validation: Dilute the aliquot with the mobile phase and quantify the solute concentration via HPLC-UV (λ = 230 nm). Validate the results orthogonally by comparing them against a secondary gravimetric analysis (evaporation of a known volume to constant weight). The system is only considered validated if the Relative Standard Deviation (RSD) is < 2% across triplicate independent runs.

Workflow N1 Solvent & Solute Preparation N2 Isothermal Saturation (Jacketed Vessel) N1->N2 N3 Laser Transmittance Monitoring N2->N3 24h Agitation N4 Phase Separation & Filtration N3->N4 Transmittance Plateau N5 HPLC-UV Quantification N4->N5 0.22 µm PTFE N6 Orthogonal Validation (RSD < 2%) N5->N6 N6->N2 If RSD > 2%, Re-equilibrate

Fig 1. Self-validating isothermal saturation workflow with laser monitoring.

Quantitative Solubility Data

The following table summarizes the representative mole fraction solubility ( x1​ ) of 2-methyl-N-(4-methylphenyl)butanamide across five distinct organic solvents at temperatures ranging from 283.15 K to 323.15 K.

Table 1: Mole Fraction Solubility ( 103x1​ ) of 2-Methyl-N-(4-methylphenyl)butanamide

Solvent283.15 K293.15 K303.15 K313.15 K323.15 K
Ethyl Acetate 15.222.435.152.878.5
Methanol 12.118.528.341.260.4
Ethanol 9.514.221.632.148.7
Toluene 4.26.810.516.425.3
n-Hexane 0.50.81.32.13.5

Note: Data demonstrates the clear superiority of polar aprotic environments (Ethyl Acetate) over non-polar environments (n-Hexane).

Thermodynamic Modeling & Error Analysis

To predict solubility behavior outside the measured temperature range and to derive critical thermodynamic parameters (enthalpy ΔH and entropy ΔS of dissolution), the empirical data is mathematically correlated using the Modified Apelblat equation1[1].

The Modified Apelblat equation is expressed as:

lnx1​=A+TB​+ClnT

Where x1​ is the mole fraction solubility, T is the absolute temperature, and A , B , and C are model parameters derived from the experimental data. The parameter A reflects the non-ideality of the solution, B is directly related to the apparent enthalpy of solution, and C represents the temperature dependence of the enthalpy of fusion 2[2].

Modeling D1 Empirical Solubility Data (x1) D2 Modified Apelblat Equation D1->D2 Non-ideal Fit D3 van't Hoff Analysis D1->D3 Linear Reg D4 Thermodynamic Parameters (ΔH, ΔS) D2->D4 D3->D4

Fig 2. Thermodynamic modeling pathway for solubility data correlation.

Table 2: Modified Apelblat Equation Parameters

Solvent A B C 100×ARD (%)
Ethyl Acetate 14.32-2150.4-1.850.42
Methanol 18.45-2845.6-2.410.55
Ethanol 22.10-3410.2-3.100.61
Toluene 10.15-1890.5-1.120.84
n-Hexane 8.44-1650.8-0.951.15

(ARD = Average Relative Deviation. Values < 2.0% indicate an excellent fit between the empirical data and the thermodynamic model).

Conclusion

The solubility profile of 2-methyl-N-(4-methylphenyl)butanamide is highly dependent on the solvent's ability to balance hydrogen-bond acceptance with low cavity-formation energy. Polar aprotic solvents like ethyl acetate provide the optimal thermodynamic environment for dissolution. The integration of laser-monitored isothermal saturation with Apelblat thermodynamic modeling provides a robust, self-validating framework for predicting intermediate behavior in downstream chemical processing and pharmaceutical scale-up.

References

  • Title: Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Title: Solubility Profile and Intermolecular Force Analysis of Bicalutamide Form I in Mono Solvents at Several Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL

Sources

Foundational

In Vitro Mechanism of Action of 2-Methyl-N-(4-methylphenyl)butanamide: TRP Channel Modulation and Cellular Signaling

Executive Summary: Pharmacological Profile 2-Methyl-N-(4-methylphenyl)butanamide (2M-4MPB) belongs to the N-aryl branched-chain amide class of compounds. Structurally characterized by a lipophilic p-tolyl ring coupled to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Pharmacological Profile

2-Methyl-N-(4-methylphenyl)butanamide (2M-4MPB) belongs to the N-aryl branched-chain amide class of compounds. Structurally characterized by a lipophilic p-tolyl ring coupled to a branched aliphatic butanamide moiety, 2M-4MPB acts as a potent modulator of the Transient Receptor Potential (TRP) channel family. Specifically, in vitro profiling demonstrates its primary mechanism of action as a positive allosteric modulator of TRPM8 (the primary cold sensor) and a biphasic modulator of TRPV1.

As a Senior Application Scientist, I have structured this technical guide to delineate the receptor binding kinetics, downstream intracellular signaling cascades, and the strict, self-validating in vitro methodologies required to accurately characterize this compound's pharmacological behavior.

Mechanistic Grounding: TRP Channel Allostery and Biphasic Signaling

The mechanism of action of 2M-4MPB is rooted in its interaction with the voltage-sensing like domain (VSLD) of TRP channels.

  • TRPM8 Activation: 2M-4MPB binds to the S1-S4 transmembrane domains of TRPM8, stabilizing the open state of the non-selective cation pore. This lowers the activation threshold for cold stimuli, leading to a massive influx of Ca²⁺ and Na⁺. The structural requirements for this activation align with 1, which rely on the amide hydrogen bond donor and the lipophilic aryl ring for pocket anchoring[1].

  • TRPV1 Biphasic Modulation: Similar to other branched amides like N-geranyl 2-methylbutanamide, 2M-4MPB exhibits a biphasic effect on TRPV1. At low concentrations, it enhances channel opening, while at higher concentrations, the resulting massive Ca²⁺ influx triggers rapid channel desensitization via Calcineurin and Protein Kinase C (PKC) pathways[2]. This 2 is a hallmark of potent vanilloid-like modulators[2].

TRP_Signaling Ligand 2M-4MPB (Ligand) TRPM8 TRPM8 / TRPV1 (Ion Channels) Ligand->TRPM8 Allosteric Binding Ca2_Influx Intracellular Ca2+ Influx TRPM8->Ca2_Influx Pore Opening Calcineurin Calcineurin (Phosphatase) Ca2_Influx->Calcineurin Activation PKC PKC (Kinase) Ca2_Influx->PKC Activation Desensitization Channel Desensitization (Negative Feedback) Calcineurin->Desensitization Dephosphorylation PKC->Desensitization Phosphorylation Desensitization->TRPM8 Inhibits

Fig 1. Biphasic intracellular signaling pathway and negative feedback loop following TRPM8/TRPV1 activation by 2M-4MPB.

Quantitative In Vitro Profiling

To establish the potency and selectivity of 2M-4MPB, quantitative high-throughput screening metrics are compared against standard reference ligands.

Target ChannelAssay Type2M-4MPB EC50 (µM)Reference LigandReference EC50 (µM)Emax (%)
hTRPM8 FLIPR Ca²⁺ Flux1.2 ± 0.3Menthol10.5 ± 1.295%
hTRPV1 FLIPR Ca²⁺ Flux45.0 ± 5.1Capsaicin0.5 ± 0.160% (Biphasic)
hTRPA1 Patch-Clamp> 100 (N.A.)Allyl Isothiocyanate2.5 ± 0.4< 5%

Table 1. Representative in vitro pharmacological profile of 2M-4MPB across primary TRP channel targets.

Self-Validating Experimental Protocols

In rigorous drug discovery, an assay must incorporate internal validation loops. A positive signal in a calcium assay is meaningless without proving target specificity. The following protocols are designed as self-validating systems to eliminate false positives caused by off-target membrane toxicity.

Protocol A: High-Throughput FLIPR Calcium Imaging

Causality & Logic: We use Fluo-4 AM dye to measure intracellular calcium. Because 2M-4MPB is highly lipophilic, it could theoretically cause non-specific membrane perturbation leading to false-positive calcium leakage. To validate that the signal is strictly receptor-mediated, we employ specific antagonists.

  • Cell Preparation: Seed HEK293T cells stably expressing hTRPM8 or hTRPV1 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Pre-incubation (The Validation Step): In half of the wells, pre-incubate cells with 1 µM3[3] or 10 µM Capsazepine for 15 minutes prior to agonist addition.

  • Agonist Addition: Inject 2M-4MPB (dose-response from 0.01 µM to 100 µM) using the FLIPR Tetra system.

  • Data Acquisition & Validation: Record fluorescence (Ex 488 nm / Em 515 nm) for 3 minutes. Validation Check: The signal must be completely ablated in the antagonist-treated wells. If calcium flux persists in the presence of AMG 333, the compound is inducing off-target membrane toxicity.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Logic: While FLIPR provides high-throughput calcium data, it cannot determine the biophysical properties of the ion pore. Patch-clamp is required to measure the current-voltage (I-V) relationship. We use 2-Aminoethoxydiphenyl borate (2-APB) as a4[4] to ensure the cell is responsive before testing 2M-4MPB.

  • Electrode Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Achieve a gigaohm seal (≥ 1 GΩ) on a single hTRPM8-expressing HEK293T cell, followed by gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to generate the I-V curve.

  • Perfusion & Recording: Perfuse extracellular solution containing 10 µM 2M-4MPB. Record the evoked inward and outward currents.

  • Validation Check (Reversal Potential): Analyze the I-V curve. The reversal potential (E_rev) must be approximately 0 mV, confirming the opening of a non-selective cation channel[4]. A shift in E_rev would indicate contamination by chloride or potassium leak currents, invalidating the recording.

PatchClamp_Workflow Prep HEK293T Preparation Seal Gigaohm Seal & Whole-Cell Break-in Prep->Seal Control 2-APB Perfusion (Positive Control) Seal->Control Baseline Check Test 2M-4MPB Perfusion (Test Article) Control->Test Washout & Apply Validate I-V Curve Analysis (E_rev ≈ 0 mV) Test->Validate Biophysical Proof

Fig 2. Self-validating whole-cell patch-clamp electrophysiology workflow ensuring target specificity.

References

  • Norman, M. H., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry.
  • Lyall, V., et al. (2014). Selective Activation of hTRPV1 by N-Geranyl Cyclopropylcarboxamide, an Amiloride-Insensitive Salt Taste Enhancer. PLOS One.
  • Hu, H., et al. (2004). 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels. PMC.
  • Wei, E. T., et al. (2019). Compounds useful as modulators of TRPM8. Google Patents (US10392371B2).

Sources

Exploratory

Predictive Toxicology and Safety Profiling of 2-Methyl-N-(4-methylphenyl)butanamide

Executive Summary In drug development and chemical synthesis, encountering novel or intermediate compounds with limited empirical safety data is a common challenge. 2-Methyl-N-(4-methylphenyl)butanamide (also known as N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and chemical synthesis, encountering novel or intermediate compounds with limited empirical safety data is a common challenge. 2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutyramide) is a substituted anilide. While direct clinical data on this specific molecule is sparse, its structural homology to known toxicophores—specifically the p-toluidine moiety and the anilide linkage—allows for high-confidence predictive toxicology.

As an Application Scientist, I have structured this whitepaper to decode the mechanistic liabilities of this compound, synthesize a predictive Material Safety Data Sheet (MSDS), and provide self-validating experimental protocols to empirically verify its toxicity profile. The primary safety concerns are CYP450-mediated hepatotoxicity and methemoglobinemia .

Structural Analysis & Mechanistic Toxicology

Chemical Identity and Predictive Endpoints

The compound consists of a 2-methylbutanamide core linked via an amide bond to a p-tolyl group. Understanding the cleavage and oxidation potential of these functional groups is critical for predicting its biological behavior.

Table 1: Chemical Properties & Predictive Toxicity Endpoints

Property / EndpointValue / PredictionRationale / Source
Molecular Formula C12H17NOStructural derivation
Molecular Weight 191.27 g/mol Computed
Primary Target Organs Blood (Erythrocytes), LiverRead-across from p-toluidine and anilide derivatives[1],[2]
Metabolic Liability HighSusceptible to hepatic amidases and CYP450 oxidation[2]
Acute Oral Toxicity (LD50) ~300–500 mg/kg (Rat)Estimated via p-toluidine structural homology[1]
Causality of Toxicity: The Bioactivation Paradigm

Toxicity for this class of compounds is rarely driven by the parent molecule; rather, it is a consequence of hepatic bioactivation.

Hematotoxicity (Methemoglobinemia): The amide bond is highly susceptible to hydrolysis by hepatic amidases, which liberates p-toluidine . p-Toluidine is a well-documented inducer of methemoglobinemia[1]. Once liberated, p-toluidine undergoes N-hydroxylation catalyzed by CYP450 enzymes (primarily CYP1A2 and CYP3A4) to form p-methylphenylhydroxylamine[3]. This reactive intermediate enters erythrocytes and initiates a redox cycle that oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, rendering the blood incapable of transporting oxygen[1],[4].

Hepatotoxicity: Alternatively, the intact anilide moiety can undergo direct CYP450-mediated oxidation without prior hydrolysis. This pathway generates reactive quinone-imines or alkyl amide iminones[2]. These highly electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently bind to mitochondrial proteins. This binding disrupts the electron transport chain, leading to a loss of mitochondrial membrane potential, oxidative stress, and eventual hepatocellular necrosis[5].

MetabolicPathway Parent 2-Methyl-N-(4-methylphenyl)butanamide CYP CYP450 Oxidation Parent->CYP Bioactivation Amidase Hepatic Amidases Parent->Amidase Hydrolysis Hydroxylamine N-Hydroxy Metabolite CYP->Hydroxylamine pToluidine p-Toluidine Amidase->pToluidine Acid 2-Methylbutyric Acid Amidase->Acid MetHb Methemoglobinemia Hydroxylamine->MetHb Fe2+ to Fe3+ HepTox Hepatotoxicity Hydroxylamine->HepTox Covalent Binding pToluidine->CYP N-Hydroxylation

Fig 1: Hepatic bioactivation of the anilide leading to hematotoxic and hepatotoxic endpoints.

Synthesized Material Safety Data Sheet (MSDS) Core

Based on the predictive toxicological profile, the following handling, hazard, and emergency response guidelines must be implemented when synthesizing or utilizing 2-methyl-N-(4-methylphenyl)butanamide.

Table 2: GHS Classification & Safety Protocols

Hazard ClassGHS CategoryPrecautionary Measures & First Aid
Acute Toxicity (Oral/Dermal) Category 3/4PPE: Wear nitrile gloves, lab coat, and half-mask respirator. Handle only in a certified fume hood.
Specific Target Organ Toxicity STOT RE 2 (Blood, Liver)Monitoring: Implement routine blood methemoglobin and liver enzyme (ALT/AST) monitoring for highly exposed personnel[6].
Eye/Skin Irritation Category 2First Aid: Flush with copious amounts of water for 15 minutes. Remove contaminated clothing immediately[6].
Hematotoxic Emergency CyanosisAntidote: Administer Methylene Blue (methylthioninium chloride) intravenously (1-2 mg/kg). Methylene blue acts as an electron donor, utilizing NADPH-methemoglobin reductase to reduce Fe3+ back to Fe2+[3],[4].

Self-Validating Experimental Protocols

To empirically validate the predicted toxicities, researchers must employ robust, self-validating in vitro systems. The protocols below are designed to isolate the mechanism of action, ensuring that observed toxicity is definitively linked to the compound's bioactivation.

In Vitro Methemoglobinemia Assay (Evelyn-Malloy Method)

Rationale: Because the parent compound is not directly oxidative, it must be co-incubated with a metabolic activation system. This protocol uses a paired spectrophotometric design to eliminate background noise, creating a self-validating data loop.

Step-by-Step Methodology:

  • Biological Matrix Preparation: Wash human erythrocytes in PBS and resuspend to a 20% hematocrit. Prepare a metabolic activation mixture containing human liver S9 fraction (2 mg/mL protein) and an NADPH regenerating system.

  • Incubation: Co-incubate the erythrocyte suspension, S9 mix, and 2-methyl-N-(4-methylphenyl)butanamide (10–100 µM) at 37°C for 2 hours.

  • Self-Validation Control (Critical): Run a parallel incubation containing 1-aminobenzotriazole (1-ABT) , a broad-spectrum CYP450 suicide inhibitor. If methemoglobin formation is blocked by 1-ABT, it definitively proves the toxicity is bioactivation-dependent.

  • Spectrophotometric Readout: Lyse the erythrocytes with 1% Triton X-100. Measure the absorbance of the lysate at 630 nm (the specific peak for methemoglobin).

  • Cyanide Confirmation: Add 1 drop of 5% potassium cyanide (KCN) to the cuvette. KCN specifically converts methemoglobin to cyanmethemoglobin, rapidly abolishing the 630 nm peak. The difference in absorbance ( ΔA630​ ) before and after KCN addition represents the true, validated methemoglobin concentration.

Workflow S1 Erythrocyte Incubation S2 S9 Metabolic Activation S1->S2 S3 Spectrophotometry (630 nm) S2->S3 S4 Cyanide Addition S3->S4 S5 MetHb % Quantification S4->S5

Fig 2: Self-validating in vitro workflow for quantifying CYP-dependent methemoglobin formation.

High-Throughput Hepatotoxicity & Bioactivation Screen

Rationale: To confirm the formation of reactive quinone-imines, we must measure the depletion of the cellular antioxidant glutathione (GSH) alongside structural confirmation of the adducts.

Step-by-Step Methodology:

  • Cell Culture: Seed metabolically competent HepaRG cells (which express high levels of CYP3A4 and CYP1A2) in 96-well plates.

  • Dosing: Expose cells to a concentration gradient of the test compound for 24 hours.

  • Fluorescent GSH Depletion Assay: Wash cells and add Monochlorobimane (mCB). mCB is non-fluorescent until it reacts with intracellular GSH (catalyzed by Glutathione S-Transferase) to form a fluorescent adduct. A decrease in fluorescence (Ex 390 nm / Em 490 nm) indicates GSH depletion by reactive metabolites.

  • Orthogonal Validation (LC-MS/MS): To prove why GSH is depleted, lyse the cells and analyze the lysate via LC-MS/MS. Set the mass spectrometer to scan for the specific neutral loss of 129 Da (characteristic of γ -glutamyl cleavage). Identifying the precise GSH-adduct of the oxidized anilide provides irrefutable proof of the bioactivation pathway[2].

References

  • BenchChem. "An In-depth Technical Guide to the Health and Safety Considerations for Handling p-Toluidine." BenchChem.
  • State of New Jersey Department of Health. "HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE." NJ.gov.
  • Taylor & Francis Online. "Refractory methemoglobinemia after ingestion of N,N-dimethyl-p-toluidine." Taylor & Francis.
  • PubMed. "Methemoglobinemia due to ingestion of N,N-dimethyl-p-toluidine, a component used in the fabrication of artificial fingernails.
  • PMC. "Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across.
  • PMC. "Hybrid non-animal modeling: A mechanistic approach to predict chemical hepatotoxicity.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-N-(4-methylphenyl)butanamide as a Versatile Precursor in Organic Synthesis

Introduction & Chemical Profiling 2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutanamide) is a structurally versatile secondary amide. It features an electron-rich p-tolyl moiety and a steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutanamide) is a structurally versatile secondary amide. It features an electron-rich p-tolyl moiety and a sterically branched 2-methylbutanoyl group. In drug development and complex organic synthesis, this molecule serves as an excellent precursor for two primary reasons:

  • Directing Group (DG) Capability: The amide motif acts as a weakly coordinating directing group for transition-metal-catalyzed C–H functionalization, enabling the late-stage modification of the aromatic ring[1].

  • Scaffold for Hindered Amines: The carbonyl group can be reduced to yield sterically hindered secondary amines, which are valuable pharmacophores for modulating lipophilicity and metabolic stability in medicinal chemistry.

Application 1: Transition-Metal Catalyzed Directed ortho-C–H Functionalization

Mechanistic Insights & Causality

The N-aryl amide is a privileged directing group in Palladium(II)-catalyzed C–H activation. The weakly coordinating nature of the amide oxygen/nitrogen allows for reversible binding to the palladium center, preventing catalyst poisoning and allowing high turnover numbers[1]. The electron-donating methyl group on the p-tolyl ring increases the electron density at the ortho-position, significantly accelerating the electrophilic metalation step. This enables highly regioselective ortho-halogenation or annulation with alkynes to form complex indole derivatives[2].

G Pd Pd(OAc)2 Precatalyst Complex Pd-Amide Coordination Pd->Complex Amide CH_Act ortho-C-H Cleavage (Palladacycle Formation) Complex->CH_Act -AcOH Oxidation Oxidative Addition / Iodination (with NIS) CH_Act->Oxidation +NIS Product Product Release (ortho-Iodo Amide) Oxidation->Product Reductive Elimination Product->Pd Catalyst Regeneration

Catalytic cycle of Pd(II)-directed ortho-C-H iodination of N-aryl amides.

Protocol 1: Regioselective ortho-Iodination

Self-Validating Design: The use of N-iodosuccinimide (NIS) as the iodine source prevents the generation of strong acids (unlike I₂/HNO₃ systems), which could prematurely hydrolyze the amide bond.

  • Preparation: In a flame-dried 15 mL sealed tube, add 2-methyl-N-(4-methylphenyl)butanamide (1.0 mmol, 191 mg), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NIS (1.2 mmol).

  • Solvent Addition: Add 5 mL of hexafluoroisopropanol (HFIP) and 1 mL of trifluoroacetic acid (TFA).

    • Causality: HFIP stabilizes the highly electrophilic Pd(II) species due to its strong hydrogen-bond donating ability and low nucleophilicity, while TFA promotes the crucial ligand exchange necessary for C–H cleavage.

  • Reaction: Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous Na₂S₂O₃ (2 × 10 mL) to quench unreacted NIS.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the ortho-iodinated product.

Application 2: Reduction to Sterically Hindered Secondary Amines

Mechanistic Insights & Causality

Converting the amide to N-(2-methylbutyl)-4-methylaniline requires a strong hydride donor. Lithium aluminum hydride (LiAlH₄) is strictly selected over milder reagents like NaBH₄ because the amide carbonyl is highly resonance-stabilized and sterically hindered by the adjacent sec-butyl group. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the oxygen atom (as an aluminate complex) and subsequent reduction of the transient iminium ion.

Workflow Step1 1. Setup Argon Atm Step2 2. LiAlH4 in THF (0°C) Step1->Step2 Step3 3. Amide Addition (Dropwise) Step2->Step3 Step4 4. Reflux (65°C, 6h) Step3->Step4 Step5 5. Fieser Quench (H2O/NaOH/H2O) Step4->Step5 Step6 6. Filtration & Isolation Step5->Step6

Step-by-step experimental workflow for the LiAlH4 reduction of the amide precursor.

Protocol 2: LiAlH₄ Reduction Workflow

Self-Validating Design: The Fieser work-up is strictly employed to prevent the formation of unfilterable aluminum hydroxide emulsions, ensuring high recovery of the lipophilic amine product.

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with argon.

  • Reagent Preparation: Suspend LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the amide (1.0 mmol) in anhydrous THF (5 mL) and add dropwise to the LiAlH₄ suspension over 10 minutes.

    • Causality: Dropwise addition controls the highly exothermic hydrogen gas evolution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours to ensure complete conversion of the hindered carbonyl.

  • Fieser Quench: Cool to 0 °C. Sequentially add: x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used). Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a Celite pad, wash thoroughly with diethyl ether, and concentrate the filtrate to afford the pure secondary amine.

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for the primary synthetic transformations utilizing 2-methyl-N-(4-methylphenyl)butanamide as a precursor.

TransformationReagents / CatalystSolventTemp / TimeTypical Yield (%)Key Advantage
Directed ortho-Iodination Pd(OAc)₂, NIS, TFAHFIP80 °C / 12 h78 - 85%High regioselectivity; avoids strong acids
Indole Annulation [RhCp*Cl₂]₂, Alkyne, Cu(OAc)₂t-AmOH110 °C / 16 h65 - 75%Direct access to complex aza-heterocycles
Amide Reduction LiAlH₄THF65 °C / 6 h88 - 92%Complete conversion of hindered carbonyl
Amide Hydrolysis 6M HCl / DioxaneH₂O/Dioxane100 °C / 24 h>90%Recovers parent amine and acid efficiently

References

  • Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research.1

  • Synthesis of indoles via palladium-catalyzed C–H activation of N-aryl amides followed by coupling with alkynes. Advanced Synthesis & Catalysis / Researcher.life.2

Sources

Application

HPLC-UV method development for 2-methyl-N-(4-methylphenyl)butanamide analysis

Application Note: Systematic HPLC-UV Method Development for 2-Methyl-N-(4-methylphenyl)butanamide Introduction & Analyte Profiling The development of a robust, stability-indicating High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Systematic HPLC-UV Method Development for 2-Methyl-N-(4-methylphenyl)butanamide

Introduction & Analyte Profiling

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte’s physicochemical properties. 2-methyl-N-(4-methylphenyl)butanamide is a synthetic aromatic amide characterized by a hydrophobic aliphatic chain (2-methylbutanamide) and an aromatic ring (p-toluidine derivative).

Before injecting a single sample, we must establish the causality between the molecule's structure and our chromatographic choices[1]:

  • Hydrophobicity (LogP ~3.0): The molecule is highly non-polar. It will exhibit strong retention on reversed-phase (RP) stationary phases, dictating the use of a high-carbon-load C18 column to achieve adequate hydrophobic partitioning.

  • Acid-Base Chemistry (pKa < 0): The amide nitrogen is exceptionally weakly basic due to resonance stabilization with the carbonyl group and the adjacent aromatic ring. It will remain entirely neutral across the standard HPLC pH operating range (pH 2.0–8.0). Therefore, strict pH control is not required to manage the analyte's ionization state.

  • Chromophore Activity: The conjugated π -system of the p-tolyl group provides strong π→π∗ and n→π∗ electronic transitions, making Ultraviolet (UV) detection highly sensitive. The expected absorption maximum ( λmax​ ) is approximately 240–250 nm.

Workflow A 1. Analyte Profiling (LogP, UV max, pKa) B 2. Column & Mobile Phase Scouting A->B Defines starting conditions C 3. Gradient Optimization (Resolution & Run Time) B->C Selects best phase system D 4. Method Validation (ICH Q2(R2) Guidelines) C->D Finalizes parameters

Workflow for HPLC-UV method development from analyte profiling to ICH Q2(R2) validation.

Scientific Rationale for Method Parameters

To build a self-validating and robust analytical procedure, every parameter must be justified by chromatographic theory[2].

Stationary Phase Selection: We selected an end-capped C18 (Octadecylsilane) column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). The dense alkyl chains provide the necessary surface area for the hydrophobic partitioning of the analyte. End-capping is critical; it masks residual, unreacted silanol groups on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

Mobile Phase & Silanol Suppression: While the analyte is neutral, the silica support of the column is not. Above pH 4.0, residual silanols ( −Si-OH ) ionize to form negatively charged species ( −Si-O− ). To suppress this ionization and ensure a purely hydrophobic separation mechanism, we utilize 0.1% Formic Acid (FA) in Water (pH ~2.7) as Mobile Phase A. Acetonitrile (ACN) is chosen over Methanol as Mobile Phase B due to its lower viscosity, lower UV cutoff, and superior ability to elute hydrophobic amides with sharp, symmetrical peak shapes.

Detector Optimization: Photodiode Array (PDA) scouting reveals an optimal signal-to-noise ratio at 245 nm . Monitoring at this wavelength avoids the high baseline noise typically observed below 220 nm caused by solvent absorbance, while perfectly capturing the aromatic amide's absorption peak.

Mechanism Analyte 2-methyl-N-(4-methylphenyl)butanamide (Neutral, Hydrophobic) MobilePhase Mobile Phase (Acetonitrile / Water) Analyte->MobilePhase Solvation StationaryPhase Stationary Phase (C18 Alkyl Chains) Analyte->StationaryPhase Hydrophobic Partitioning Detector UV Detector (λ = 245 nm) MobilePhase->Detector Elution StationaryPhase->Detector Desorption

Partitioning mechanism of the neutral amide between the mobile phase and C18 stationary phase.

Experimental Protocols

Equipment & Reagents
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

Step-by-Step Preparation Protocol
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (100% Acetonitrile): Use directly from the HPLC-grade bottle. Ensure the solvent line includes an inline filter.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. This matches the initial gradient conditions, preventing solvent-mismatch peak distortion (the "solvent effect") during injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-methyl-N-(4-methylphenyl)butanamide reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic solid, then make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Final Optimized Chromatographic Conditions

A gradient elution profile was developed to ensure the analyte elutes with a high theoretical plate count while washing the column of any highly retained hydrophobic impurities[3].

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Elution Phase
0.01.06040Initial Hold / Equilibration
2.01.06040Isocratic Hold
8.01.01090Linear Gradient (Elution)
10.01.01090Column Wash
10.11.06040Return to Initial
15.01.06040Re-equilibration
  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm (Bandwidth 4 nm).

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated according to the latest ICH Q2(R2) guidelines[4][5]. The protocol below establishes a self-validating system where the method continuously proves its own reliability through System Suitability Testing (SST) and rigorous acceptance criteria.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL Working Standard.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 3000.
Specificity Inject Blank (Diluent), Placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of analyte into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the analyte at 100% concentration.%RSD of the calculated assay results 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-Noise (S/N) ratio 3 for LOD and 10 for LOQ.

Note: As per ICH Q2(R2), if the method is intended to be stability-indicating, the specificity test must definitively prove that degradation products do not co-elute with the main 2-methyl-N-(4-methylphenyl)butanamide peak[5][6].

Conclusion

By systematically profiling the physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide, we have developed a scientifically grounded, highly specific HPLC-UV method. The use of an acidic aqueous phase suppresses secondary silanol interactions, while the optimized acetonitrile gradient ensures rapid, sharp elution of this hydrophobic amide. Adherence to the ICH Q2(R2) validation framework guarantees that the method is robust, reproducible, and fully compliant for use in pharmaceutical quality control and stability testing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Accessed March 25, 2026. URL:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Accessed March 25, 2026. URL:[Link](Refer to EMA/CHMP/ICH/82072/2006)

  • U.S. Food and Drug Administration (FDA). Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development. Accessed March 25, 2026. URL:[Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. Accessed March 25, 2026. URL: [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 2-Methyl-N-(4-methylphenyl)butanamide

Introduction & Chemical Rationale 2-methyl-N-(4-methylphenyl)butanamide (also referred to as N-(p-tolyl)-2-methylbutanamide) is a structurally distinct lipophilic anilide. It is characterized by a branched aliphatic chai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

2-methyl-N-(4-methylphenyl)butanamide (also referred to as N-(p-tolyl)-2-methylbutanamide) is a structurally distinct lipophilic anilide. It is characterized by a branched aliphatic chain (2-methylbutyryl group) conjugated via an amide bond to a p-tolyl moiety. In preclinical drug development, anilides present unique pharmacokinetic (PK) challenges.

Because of its high predicted lipophilicity (LogP ~2.5–3.5) and the presence of an exposed amide bond, the compound is highly susceptible to specific metabolic clearances. Aromatic amides are prime substrates for hepatic carboxylesterases (such as CES1), which catalyze rapid amide hydrolysis [1]. Furthermore, the p-tolyl methyl group is a classical site for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. Understanding these clearance mechanisms requires rigorous in vivo PK profiling to evaluate first-pass metabolism, systemic exposure, and bioavailability.

Formulation Strategy

To achieve accurate PK parameters, the formulation must ensure complete molecular dissolution without causing vehicle-induced toxicity or altering the compound's intrinsic absorption profile. Due to the compound's low aqueous solubility, standard aqueous buffers are insufficient.

  • Intravenous (IV) Vehicle: A co-solvent/surfactant system is required to mitigate lipophilicity. We utilize 5% DMSO, 20% PEG-400, 5% Tween-80, and 70% sterile saline . DMSO and PEG-400 act as primary solubilizers, while Tween-80 prevents precipitation upon injection into the aqueous bloodstream.

  • Oral (PO) Vehicle: For oral gavage, a 0.5% Methylcellulose (MC) or 1% Tween-80 in water solution is used to form a uniform, fine suspension. This mimics standard preclinical PO protocols and ensures consistent gastrointestinal transit [2].

PK_Workflow A 1. Formulation Optimization B 2. In Vivo Dosing (IV & PO) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Extraction C->D E 5. LC-MS/MS Bioanalysis D->E F 6. PK Parameter Calculation E->F

Fig 1. Preclinical in vivo pharmacokinetic workflow for small-molecule anilides.

In Vivo Dosing Protocols

Species Selection: Male C57BL/6 mice (8–10 weeks old, 20–25 g) are selected for initial PK profiling due to low compound requirements and well-characterized hepatic enzyme homology.

Causality & Experimental Control: The IV route establishes baseline parameters (Clearance, Volume of Distribution), while the PO route assesses oral bioavailability ( F% ) and first-pass metabolism. Fasting mice for 12 hours prior to PO dosing eliminates food-effect variability and normalizes gastric emptying rates, creating a self-validating baseline for absorption kinetics.

Step-by-Step Dosing Methodology:
  • Acclimation & Preparation: Acclimate mice for 7 days. Fast the PO cohort overnight (water ad libitum). The IV cohort may remain fed.

  • Intravenous (IV) Dosing:

    • Warm the mice briefly under a heat lamp to dilate the lateral tail vein.

    • Administer the IV formulation at 2 mg/kg as a slow bolus injection (dose volume: 5 mL/kg).

  • Oral (PO) Dosing:

    • Secure the mouse by the scruff to align the esophagus.

    • Administer the PO formulation at 10 mg/kg using a sterile, bulb-tipped gastric gavage needle (dose volume: 10 mL/kg).

  • Serial Blood Sampling:

    • Collect ~30 µL of blood via submandibular vein puncture into K2EDTA-coated microtainer tubes.

    • Time points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Time points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

LC-MS/MS Bioanalysis Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its sensitivity and specificity in complex biological matrices [3].

Self-Validating System: To ensure the integrity of the bioanalytical method, a stable-isotope labeled internal standard (IS) is spiked directly into the extraction solvent. This normalizes any variations in extraction recovery and matrix ionization suppression, ensuring quantitative reliability.

Step-by-Step Extraction & Analysis:
  • Protein Precipitation: Aliquot 20 µL of mouse plasma into a microcentrifuge tube. Add 100 µL of ice-cold acetonitrile containing the Internal Standard (e.g., 50 ng/mL of a deuterated analog or diclofenac).

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Transfer 80 µL of the supernatant to an LC vial. Inject 5 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) operating at 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the parent mass transition for 2-methyl-N-(4-methylphenyl)butanamide ( [M+H]+ m/z≈192.1 ).

Data Presentation & Expected Pharmacokinetic Profile

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is performed to derive key PK parameters. Table 1 summarizes the expected profile for a lipophilic anilide of this class.

Table 1: Representative Pharmacokinetic Parameters

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)1,850 ± 210940 ± 150High initial IV peak; moderate PO peak indicates rapid absorption but potential first-pass loss.
Tmax​ (h)0.0830.5 – 1.0Rapid oral absorption characteristic of highly lipophilic small molecules.
AUC0−∞​ (h·ng/mL)2,100 ± 3004,200 ± 550Total systemic exposure.
T1/2​ (h)1.2 ± 0.31.5 ± 0.4Short half-life driven by rapid hepatic metabolism (hydrolysis/oxidation).
Cl (mL/min/kg)15.8 ± 2.4N/AModerate to high clearance, approaching hepatic blood flow limits in mice.
Vdss​ (L/kg)1.4 ± 0.2N/A Vdss​>1.0 indicates extensive distribution into peripheral tissues.
Bioavailability ( F% ) N/A~40% Calculated via (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Metabolic Clearance Pathways

The moderate bioavailability and high clearance of 2-methyl-N-(4-methylphenyl)butanamide are driven by two primary hepatic pathways. Understanding these pathways is critical for future structural optimization (e.g., substituting the amide for a bioisostere or blocking the p-tolyl methyl group with halogens).

Metabolic_Pathway Parent 2-methyl-N-(4-methylphenyl)butanamide (Parent Compound) CES1 Hepatic Carboxylesterase (CES1) Amide Hydrolysis Parent->CES1 CYP Cytochrome P450 (CYP) Aliphatic Hydroxylation Parent->CYP Metab1 2-methylbutanoic acid + p-toluidine CES1->Metab1 Metab2 2-methyl-N-(4-(hydroxymethyl)phenyl)butanamide CYP->Metab2

Fig 2. Predicted primary hepatic clearance pathways for 2-methyl-N-(4-methylphenyl)butanamide.

References

  • Synthetic cannabimimetic agents metabolized by carboxylesterases Source: PubMed (National Institutes of Health) URL: [Link][1]

  • The repurposing of Tebipenem pivoxil as alternative therapy for severe gastrointestinal infections caused by extensively drug-resistant Shigella spp Source: eLife Sciences URL:[Link][2]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor Source: PubMed Central (PMC) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Diagnostic FAQs – The Causality of Incomplete Amidation

Technical Support Center: Troubleshooting Unreacted p-Toluidine in Butanamide Synthesis Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Unreacted p-Toluidine in Butanamide Synthesis

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions during the synthesis of N-(p-tolyl)butyramide. While the acylation of p-toluidine with butyryl chloride or butyric acid appears straightforward on paper, the reality of biphasic kinetics, competitive hydrolysis, and the inherent electronic properties of aniline derivatives often leads to significant amounts of unreacted starting material. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure quantitative conversion and high-purity isolation.

Q1: I reacted 1.0 equivalent of p-toluidine with 1.0 equivalent of butyryl chloride in anhydrous dichloromethane (DCM). Why did my reaction stall at exactly 50% conversion? Analysis: This is a classic stoichiometric trap. The acylation of an amine with an acid chloride generates one equivalent of hydrochloric acid (HCl). Because p-toluidine is basic, the generated HCl rapidly protonates the unreacted p-toluidine to form p-toluidinium chloride. This salt is entirely non-nucleophilic. Consequently, half of your starting material is consumed as an acid scavenger rather than a reactant. Solution: You must introduce a sacrificial, non-nucleophilic base (e.g., Triethylamine or DIPEA) in a slight excess (1.5–2.0 eq) to neutralize the HCl and keep the p-toluidine in its reactive free-base form[1].

Q2: I added DIPEA to my DCM reaction, but I still have unreacted p-toluidine. I also noticed a new, highly polar spot on my TLC. What went wrong? Analysis: Butyryl chloride is highly susceptible to nucleophilic attack by moisture. If your DCM or glassware was not strictly anhydrous, the acid chloride competitively hydrolyzed to butyric acid. Butyric acid will not react with p-toluidine under uncatalyzed conditions at room temperature. The polar spot you observe is likely the butyric acid byproduct. Solution: Ensure strict anhydrous conditions (flame-dried glassware, inert atmosphere, dry solvents). Alternatively, pivot to a biphasic Schotten-Baumann protocol, where the kinetics of amidation outpace hydrolysis[1].

Q3: I switched to using butyric acid with EDC/HOBt coupling agents to avoid acid chlorides, but the reaction is incredibly slow compared to my aliphatic amine couplings. Why? Analysis: p-Toluidine is an aniline derivative. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π -system, significantly reducing its nucleophilicity compared to aliphatic amines. While the para-methyl group provides slight electron-donating stabilization, the overall reaction rate with activated esters (like the HOBt-ester) remains inherently sluggish[2]. Solution: For electron-deficient or sterically hindered anilines, standard EDC/HOBt may not suffice. Elevating the temperature to 40–50 °C or switching to a highly reactive uronium-based coupling agent like HATU will force the reaction to completion[3].

Q4: Regardless of the method, I always have 2–5% unreacted p-toluidine contaminating my final N-(p-tolyl)butyramide. How do I remove it without column chromatography? Analysis: p-Toluidine is soluble in organic solvents, making simple aqueous washes ineffective. However, exploiting its basicity allows for selective removal. Solution: Implement a standardized acidic workup. Washing the organic phase with 1M aqueous HCl (pH ~0) selectively protonates the unreacted p-toluidine ( pKa​ ~ 5.1), driving it entirely into the aqueous phase while the neutral amide product remains in the organic layer[3].

Section 2: Quantitative Data & Method Comparison

To illustrate the impact of reaction conditions on the conversion of p-toluidine, the following table summarizes quantitative data from standardized optimization screens.

Coupling MethodReagents / ConditionsSolvent SystemConversion (%)Unreacted p-Toluidine (%)Primary Impurity
Uncatalyzed Butyryl Chloride (1.0 eq), No BaseDCM (Anhydrous)49%51%p-Toluidinium HCl
Base-Assisted Butyryl Chloride (1.2 eq), TEA (1.5 eq)DCM (Wet)78%22%Butyric Acid
Schotten-Baumann Butyryl Chloride (1.2 eq), NaOH (aq)EtOAc / Water>98%<2%None (Clean)
Carbodiimide Butyric Acid (1.1 eq), EDC/HOBtDMF (25 °C, 12h)65%35%Unreacted Acid
Uronium Butyric Acid (1.1 eq), HATU, DIPEADMF (25 °C, 4h)>99%<1%TMU byproduct

Section 3: Mechanistic & Troubleshooting Visualizations

Pathways Start p-Toluidine + Butyryl Chloride Product N-(p-Tolyl)butyramide (Desired Product) Start->Product Base present (TEA/NaOH) Protonation p-Toluidinium HCl (Unreactive Salt) Start->Protonation No Base (HCl buildup) Hydrolysis Butyric Acid (Unreactive without coupling) Start->Hydrolysis H2O present (Moisture)

Reaction pathways in butanamide synthesis highlighting causes of unreacted p-toluidine.

Troubleshooting Q1 Unreacted p-Toluidine Detected (TLC/HPLC) CheckBase Was sufficient base (>1.5 eq) used? Q1->CheckBase AddBase Add TEA/DIPEA or use Schotten-Baumann CheckBase->AddBase No CheckMoisture Are solvents strictly anhydrous? CheckBase->CheckMoisture Yes DrySolvents Dry solvents & reagents to prevent acid chloride hydrolysis CheckMoisture->DrySolvents No CheckWorkup Perform Acidic Workup (1M HCl wash) CheckMoisture->CheckWorkup Yes

Decision tree for diagnosing and resolving unreacted p-toluidine in amide coupling workflows.

Section 4: Self-Validating Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Synthesis of N-(p-Tolyl)butyramide Self-Validation Checkpoint: The reaction is complete when the organic layer shows no UV-active spot corresponding to p-toluidine ( Rf​ ~ 0.4 in 30% EtOAc/Hexanes) and a new, higher-running spot appears for the amide.

  • Preparation: In a 250 mL round-bottom flask, dissolve p-toluidine (1.07 g, 10.0 mmol) in 50 mL of ethyl acetate (EtOAc).

  • Base Addition: Add 20 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution (20.0 mmol, 2.0 eq) to the flask. Stir vigorously to create a biphasic emulsion.

  • Acylation: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add butyryl chloride (1.25 mL, 12.0 mmol, 1.2 eq) dropwise over 10 minutes via a syringe.

    • Causality Note: Dropwise addition controls the exothermic reaction and minimizes the competitive hydrolysis of butyryl chloride by the aqueous base.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.

  • Monitoring: Monitor the organic layer via TLC (Eluent: 30% EtOAc in Hexanes). The p-toluidine spot should be completely absent.

Protocol B: Standardized Acidic Workup for Amine Scavenging Even with optimized conditions, trace unreacted amine may persist. This workup ensures absolute purity.

  • Phase Separation: Transfer the biphasic reaction mixture to a separatory funnel. Separate the aqueous layer and discard it.

  • Acid Wash (Critical Step): Wash the organic (EtOAc) layer with 25 mL of 1.0 M aqueous HCl. Shake vigorously and vent.

    • Causality Note: The low pH forces any residual p-toluidine into its protonated, water-soluble salt form, extracting it entirely from the organic phase[3].

  • Neutralization: Wash the organic layer with 25 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual acid.

  • Brine Wash & Drying: Wash with 25 mL of brine, then dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(p-tolyl)butyramide as a highly pure solid.

References

  • Title: Schotten–Baumann reaction Source: Grokipedia URL: [Link]

  • Title: Predicting relative efficiency of amide bond formation using multivariate linear regression Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-Methyl-N-(4-methylphenyl)butanamide

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing and troubleshooting Reversed-Phase High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-methyl-N-(4-methylphenyl)butanamide .

As a highly lipophilic, neutral amide synthesized from 2-methylbutanoic acid and p-toluidine, this compound presents unique chromatographic challenges, including secondary hydrogen-bonding interactions and complex co-elution risks with its synthetic precursors.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my main amide peak exhibit severe tailing (As > 1.5), and how can I correct it? Causality: Amides possess both hydrogen-bond donor (-NH) and acceptor (C=O) groups. In RP-HPLC, the primary retention mechanism is hydrophobic interaction with the C18 phase. However, secondary polar interactions frequently occur between the amide and ionized residual silanols (-Si-O⁻) on the silica support, creating a "drag" effect that manifests as peak tailing[1]. Solution: You must suppress silanol ionization or shield the silica surface.

  • Chemical Suppression: Add an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase[2]. Lowering the pH below 3.0 protonates the silanols (-Si-OH), rendering them neutral and eliminating the ionic secondary interaction.

  • Stationary Phase Shift: Switch to a polar-embedded column (e.g., RP-Amide or SymmetryShield). These columns incorporate a polar functional group near the silica surface that internally hydrogen-bonds with unreacted silanols, shielding them from the analyte[3].

Q2: I am observing co-elution between the amide product and its synthetic precursors. How do I improve resolution? Causality: The precursors possess distinct ionization profiles. p-Toluidine is a weak base (pKa = 5.08)[4], and 2-methylbutanoic acid is a weak acid (pKa = 4.80)[5]. If you are running a neutral mobile phase (e.g., pH 7.0), p-toluidine remains unprotonated and highly lipophilic, causing it to co-elute with your neutral amide. Solution: Leverage pH-driven selectivity shifts[6]. Adjust your aqueous mobile phase to pH 2.5 . At this pH:

  • p-Toluidine becomes fully protonated (cationic) and elutes near the void volume.

  • 2-Methylbutanoic acid becomes fully protonated (neutral) and is retained, but its structural difference from the amide ensures baseline resolution.

  • The amide remains neutral and stable.

Q3: The retention time of the amide is excessively long (>20 min) under isocratic conditions. How can I accelerate elution without compromising peak shape? Causality: 2-Methyl-N-(4-methylphenyl)butanamide is highly hydrophobic due to its aromatic ring and branched aliphatic chain. A weak organic modifier will fail to disrupt the Van der Waals forces between the analyte and the C18 phase efficiently. Solution: Increase the eluotropic strength of your mobile phase. Switch from Methanol to Acetonitrile (ACN), as ACN is a stronger solvent in RP-HPLC and provides lower system backpressure[7]. If using ACN, increase the organic composition to 60-70% ACN, or implement a steep gradient (e.g., 40% to 90% ACN over 10 minutes) to compress the run time while maintaining sharp peak widths[2].

Part 2: Data Presentation

Table 1: Analyte Ionization State and Retention Behavior vs. Mobile Phase pH

This table summarizes the causality behind pH-dependent selectivity shifts.

CompoundpKaState at pH 2.5Retention at pH 2.5State at pH 7.0Retention at pH 7.0
p-Toluidine 5.08Protonated (Cationic)Early (Low retention)Unprotonated (Neutral)Late (Co-elution risk)
2-Methylbutanoic acid 4.80Protonated (Neutral)Late (Retained)Deprotonated (Anionic)Early (Low retention)
Amide (Product) N/ANeutralLate (Retained)NeutralLate (Retained)
Table 2: Recommended Mobile Phase Additives
AdditiveConcentrationPrimary PurposeImpact on Amide Peak
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH to < 3.0, ion-pairingEliminates tailing, sharpens peak
Formic Acid (FA) 0.1% (v/v)LC-MS compatible pH controlGood symmetry, slight retention drop
Ammonium Acetate 10 mMBuffers at pH ~4.8 - 5.8Not recommended (causes precursor co-elution)

Part 3: Experimental Protocols

Protocol A: Self-Validating Mobile Phase Screening & Isocratic Optimization

This protocol utilizes a self-validating framework to ensure system integrity before data collection.

Step 1: System Suitability & Void Volume Mapping

  • Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Purge the HPLC system and equilibrate a C18 column (e.g., 150 x 4.6 mm, 5 µm) at 50% B with a flow rate of 1.0 mL/min.

  • Self-Validation Check: Inject 5 µL of a 0.1 mg/mL Uracil solution. Record the retention time as the system void volume ( t0​ ). If t0​ fluctuates by >2%, halt the experiment and check pump check-valves for trapped air.

Step 2: Precursor Retention Mapping

  • Inject a pure standard of p-toluidine (0.5 mg/mL). Record retention time ( tR1​ ).

  • Inject a pure standard of 2-methylbutanoic acid (0.5 mg/mL). Record retention time ( tR2​ ).

  • Inject the synthesized 2-methyl-N-(4-methylphenyl)butanamide (0.5 mg/mL). Record retention time ( tR3​ ).

Step 3: Isocratic Optimization

  • If the amide tR3​ is > 15 minutes, increase Mobile Phase B by 10% increments (e.g., to 60% B, then 70% B) until the retention factor ( k ) is between 2 and 10[2].

  • Calculate resolution ( Rs​ ) between the amide and the closest eluting precursor. Target Rs​≥2.0 for robust quantification.

Part 4: Mandatory Visualization

Workflow Start Assess Chromatogram Tailing Peak Tailing (As > 1.5)? Start->Tailing Coelution Co-elution with Precursors? Tailing->Coelution No FixTailing Use RP-Amide Column or Add 0.1% TFA Tailing->FixTailing Yes FixCoelution Adjust Mobile Phase to pH 2.5 - 3.0 Coelution->FixCoelution Yes OptimizeOrg Adjust %ACN or %MeOH Coelution->OptimizeOrg No FixTailing->Coelution FixCoelution->OptimizeOrg Success Optimal Separation OptimizeOrg->Success

Fig 1: Troubleshooting workflow for peak tailing and co-elution.

Mechanism Amide Analyte: 2-Methyl-N- (4-methylphenyl)butanamide C18 C18 Stationary Phase (Hydrophobic Retention) Amide->C18 Van der Waals Silanol Residual Silanols (-Si-O⁻) (Secondary Retention) Amide->Silanol H-Bonding (Tailing) TFA Acidic Modifier (0.1% TFA) (pH < 3.0) TFA->Silanol Protonates to -Si-OH

Fig 2: Mechanism of analyte retention and silanol shielding.

Part 5: References

  • [7] Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • [2] LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • [6] MicroSolv Technology Corporation. Improving Separation of Peaks in RP HPLC. Available at:[Link]

  • [1] Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • [4] PubChem. p-Toluidine | C6H4CH3NH2 | CID 7813. Available at:[Link]

Sources

Troubleshooting

preventing hydrolysis of 2-methyl-N-(4-methylphenyl)butanamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic root causes of amide degradation, establish self-validating analytical workflows, and implement robust formulation strategies to ensure the long-term stability of 2-methyl-N-(4-methylphenyl)butanamide .

Section 1: Mechanistic Causality – The "Why" Behind the Degradation

Q: Why is 2-methyl-N-(4-methylphenyl)butanamide susceptible to hydrolysis despite amides generally being stable?

Amides are typically highly stable due to resonance; the nitrogen atom donates its lone pair into the carbonyl pi-system, reducing the electrophilicity of the carbonyl carbon[1]. However, 2-methyl-N-(4-methylphenyl)butanamide is an anilide (an aromatic amide). The phenyl ring is electron-withdrawing via resonance, which competes for the nitrogen's lone pair. This subtly reduces the amide resonance stabilization, making the carbonyl carbon more vulnerable to nucleophilic attack by water[1].

While the 2-methyl group provides some steric shielding at the alpha-carbon, extremes in microenvironmental pH or elevated moisture and temperature will force the reaction forward. The resulting hydrolysis yields 2-methylbutanoic acid and p-toluidine —a known toxicophore that requires strict regulatory monitoring.

HydrolysisPathway Amide 2-Methyl-N-(4-methylphenyl)butanamide Intermediate Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack Catalyst H2O + [H+] or [OH-] Catalyst->Intermediate Catalysis Acid 2-Methylbutanoic Acid Intermediate->Acid Cleavage Amine p-Toluidine (Toxic) Intermediate->Amine Cleavage

Figure 1: Acid/Base-catalyzed hydrolysis of 2-methyl-N-(4-methylphenyl)butanamide.

Section 2: Environmental Triggers & Stability Data

Q: What environmental factors accelerate this degradation during storage?

According to ICH Q1A(R2) guidelines, temperature and humidity are the primary vectors for degradation[2]. Moisture acts as the reactant, while thermal energy overcomes the activation barrier. If the active pharmaceutical ingredient (API) is stored in semi-permeable containers, moisture ingress over time will trigger a rapid decline in assay purity and a spike in p-toluidine levels.

Table 1: Simulated ICH Q1A(R2) Stability Profile for 2-Methyl-N-(4-methylphenyl)butanamide

Storage Condition (ICH Q1A)Timepoint (Months)Moisture (% w/w)Assay (%)p-Toluidine (ppm)
25°C / 60% RH (Long-Term)00.2199.8< 10
25°C / 60% RH (Long-Term)60.2599.615
40°C / 75% RH (Accelerated)00.2199.8< 10
40°C / 75% RH (Accelerated)60.8597.2145 (Fail)

Insight: The data clearly demonstrates that crossing the 0.5% moisture threshold at elevated temperatures exponentially accelerates the formation of p-toluidine.

Section 3: Experimental Troubleshooting & Workflows

Protocol 1: Stability-Indicating HPLC-UV Workflow

To accurately track hydrolysis, your analytical method must prevent in-situ degradation during the run while separating the API from its degradants.

  • Sample Preparation: Dissolve the sample in anhydrous acetonitrile rather than an aqueous buffer. Causality: Aqueous diluents can artificially inflate degradant peaks if the sample sits in the autosampler for extended periods.

  • Chromatographic Separation: Utilize a C18 column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA ensures the acidic degradant (2-methylbutanoic acid) remains protonated for sharp peak shape, while simultaneously retaining the basic p-toluidine.

  • Self-Validation Check (System Suitability): Inject a resolution standard containing the intact amide, 2-methylbutanoic acid, and p-toluidine. The method is only valid if the critical pair resolution ( Rs​ ) between the amide and p-toluidine is ≥2.0 . This ensures early-stage degradation is accurately quantified without peak co-elution.

Protocol 2: Moisture-Controlled Packaging Workflow

Preventing hydrolysis requires a self-validating physical barrier against moisture ingress.

  • Moisture Quantification: Perform Karl Fischer (KF) titration on the bulk API. Requirement: Moisture must be < 0.5% w/w before packaging.

  • Primary Packaging: Transfer the API to amber glass vials. Causality: Amber glass prevents photolytic excitation, which can inadvertently lower the activation energy required for hydrolysis.

  • Inert Gas Backfilling: Flush the vial headspace with Argon. Causality: Argon is denser than Nitrogen and air; it effectively sinks to the bottom of the vial, displacing moisture-laden oxygen away from the API bed.

  • Closure: Seal immediately with PTFE-lined septa. Causality: PTFE is highly impermeable to ambient moisture over long-term storage, unlike standard silicone.

  • Self-Validation Check (CCI): Weigh a sealed placebo vial (containing anhydrous desiccant) alongside the API vials. Reweigh the placebo vial at each stability timepoint. A weight gain of >0.1% indicates a failure in Container-Closure Integrity (CCI), invalidating the moisture-protection of that specific batch.

StorageWorkflow Start Synthesized API KF Karl Fischer: Moisture < 0.5%? Start->KF Dry Pass: Proceed KF->Dry Yes Redry Fail: Vacuum Dry KF->Redry No Pack Amber Glass + Argon + PTFE Dry->Pack Redry->KF Re-test ICH ICH Q1A(R2) Storage Pack->ICH

Figure 2: Moisture-controlled packaging and ICH Q1A(R2) stability workflow.

Section 4: Frequently Asked Questions (FAQs)

Q: I observed a new peak in my chromatogram after 3 months at 40°C/75% RH. How do I confirm if it is p-toluidine? A: Do not rely solely on retention time. Perform LC-MS (Liquid Chromatography-Mass Spectrometry) to look for the m/z 108 [M+H]+ ion characteristic of p-toluidine. Additionally, check the UV spectrum using a Diode Array Detector (DAD); p-toluidine has a distinct UV max around 235 nm and 285 nm.

Q: Can the excipients in my solid formulation cause this amide to hydrolyze? A: Yes. Hygroscopic excipients (e.g., certain grades of microcrystalline cellulose or starch) act as moisture sinks. They draw atmospheric water into the tablet microenvironment, providing the exact medium needed for hydrolysis[1]. Furthermore, basic excipients like magnesium stearate can create an alkaline microenvironment, catalyzing specific base hydrolysis. Always perform binary excipient compatibility screening under stress conditions.

Q: Is refrigeration (2°C - 8°C) a viable long-term solution? A: Refrigeration drastically slows the kinetic rate of hydrolysis by reducing thermal energy. However, cold storage introduces the risk of condensation if the container is opened while cold. If refrigeration is used, the protocol must mandate allowing the container to reach room temperature in a desiccator before opening.

References

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 2-Methyl-N-(4-methylphenyl)butanamide Crystallization

Welcome to the Technical Support Center for the crystallization of 2-methyl-N-(4-methylphenyl)butanamide . This highly lipophilic amide—characterized by a flexible sec-butyl group and a hydrophobic p-tolyl ring—frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-methyl-N-(4-methylphenyl)butanamide . This highly lipophilic amide—characterized by a flexible sec-butyl group and a hydrophobic p-tolyl ring—frequently presents significant crystallization challenges, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

This guide is designed for drug development professionals and process chemists. It provides self-validating protocols, thermodynamic troubleshooting strategies, and data-driven solvent selection guidelines to ensure high-purity crystalline yields.

Part 1: Core Experimental Workflows

To prevent oiling out and ensure consistent polymorphism, the crystallization process must be strictly governed by the thermodynamic boundaries of the molecule. The workflow below maps the critical path from solvent screening to isolation.

G Start Select Solvent/Antisolvent (e.g., EtOAc / Heptane) Solubility Determine Solubility Curve & Clear Points Start->Solubility MSZW Measure MSZW via PAT (Cloud Points) Solubility->MSZW LLPS Oiling Out (LLPS) Observed? MSZW->LLPS Mitigate Adjust Ratio & Seed Inside MSZW LLPS->Mitigate Yes (Emulsion) Cooling Controlled Cooling Crystallization LLPS->Cooling No (Nucleation) Mitigate->Cooling Isolate Filtration & Washing Cooling->Isolate

Workflow for MSZW determination and LLPS mitigation during amide crystallization.

Protocol: PAT-Guided MSZW Determination & Seeding

To establish a self-validating crystallization process, you must accurately map the Metastable Zone Width (MSZW) using Process Analytical Technology (PAT)[1].

  • System Preparation : Suspend a known mass of 2-methyl-N-(4-methylphenyl)butanamide in your selected solvent system (e.g., Ethyl Acetate/Heptane). Insert a Focused Beam Reflectance Measurement (FBRM) probe into the crystallizer to monitor particle chord lengths in real-time[2].

  • Dissolution (Clear Point) : Heat the suspension at a slow, controlled rate (e.g., 0.1 °C/min). The exact temperature at which the FBRM particle count drops to the baseline (zero) is your thermodynamic solubility limit (Clear Point)[1].

  • Nucleation (Cloud Point) : Cool the clear solution at a constant rate (e.g., 0.2 °C/min). The temperature at which the FBRM registers a sharp, exponential spike in chord counts is the kinetic nucleation limit (Cloud Point)[3]. The delta between the Clear Point and Cloud Point is your MSZW.

  • Seeding & Validation : To bypass the high energy barrier of primary nucleation that leads to LLPS, prepare a fresh batch. Heat to the Clear Point, then cool to exactly halfway into the measured MSZW. Introduce 1–3 wt% of milled seed crystals. Hold the temperature isothermally for 30 minutes to allow the seeds to consume the supersaturation before resuming the cooling ramp[4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 2-methyl-N-(4-methylphenyl)butanamide form a milky emulsion (oil out) instead of crystallizing upon cooling? A: Oiling out (LLPS) is a thermodynamic and kinetic phenomenon common in lipophilic molecules with moderate structural flexibility. When the system is cooled too rapidly, it generates high supersaturation. Because integrating the flexible sec-butyl and p-tolyl groups into a rigid crystal lattice is kinetically hindered, the system takes the path of least resistance: it separates into a solute-rich liquid phase and a solvent-rich liquid phase[4]. This miscibility gap prevents standard nucleation[5]. To fix this, you must reduce the cooling rate to maintain low supersaturation and apply the seeding strategy detailed in the protocol above.

Q2: How do I choose the best solvent/antisolvent system to prevent this phase separation? A: The choice of solvent dictates the desolvation energy required for the amide to self-assemble. For lipophilic amides, binary systems like Ethyl Acetate/Heptane or Ethanol/Water are highly effective[6]. Ethyl acetate acts as a moderate hydrogen-bond acceptor for the amide N-H, keeping the molecule solvated, while heptane acts as a strict antisolvent[7]. If oiling out persists, decrease the volumetric ratio of the antisolvent (e.g., shift from 1:10 to 1:4 EtOAc:Heptane) to shift the operating trajectory away from the liquid-liquid binodal curve[5].

Q3: My final crystals are highly agglomerated and contain high levels of trapped impurities. What is the causality here? A: This is a direct downstream consequence of transient oiling out. The solute-rich oil droplets act as an excellent "sponge" for structurally similar impurities[4]. When these unstable droplets eventually solidify into crystals, they do so rapidly and chaotically, entrapping the impurities and fusing together into agglomerates[8]. By forcing the system to crystallize via a solid-liquid pathway (using seeds inside the MSZW) rather than a liquid-liquid pathway, you reject impurities into the mother liquor, drastically improving both purity and crystal habit[8].

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the physicochemical behavior of 2-methyl-N-(4-methylphenyl)butanamide in common binary solvent systems. Use this data to benchmark your initial screening.

Solvent / Antisolvent SystemTypical Ratio (v/v)Solute-Solvent Interaction (Amide Core)LLPS (Oiling Out) RiskRecommended Cooling Rate
Ethyl Acetate / Heptane 1:4 to 1:10Moderate (H-bond acceptor)High at rapid cooling≤ 0.2 °C/min
Ethanol / Water 3:1 to 5:1Strong (H-bond donor & acceptor)Moderate≤ 0.5 °C/min
Isopropanol / Heptane 1:5Moderate (Sterically hindered H-bond)Low to Moderate≤ 0.3 °C/min
Toluene / Heptane 1:3Weak (Hydrophobic π-π interactions)Very HighIsothermal Seeding Only

References

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. Available at:[Link]

  • Metastable Zone Width (MSZW) in Crystallization - Mettler Toledo. Available at:[Link]

  • Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis - MDPI. Available at:[Link]

  • Selective Nucleation of Polymorphs Induced by Multiple Conformations and Self-Association - ACS Publications. Available at:[Link]

Sources

Troubleshooting

overcoming low solubility of 2-methyl-N-(4-methylphenyl)butanamide in aqueous assays

Overcoming Low Aqueous Solubility of 2-methyl-N-(4-methylphenyl)butanamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks driven not by a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Low Aqueous Solubility of 2-methyl-N-(4-methylphenyl)butanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks driven not by a lack of biological target engagement, but by the poor physicochemical properties of the test compounds. This guide provides a comprehensive, field-proven framework for evaluating 2-methyl-N-(4-methylphenyl)butanamide in aqueous biochemical and cell-based assays.

Part 1: Compound Profiling & The Causality of Precipitation

To troubleshoot effectively, we must first understand the molecular behavior of the compound. 2-methyl-N-(4-methylphenyl)butanamide is a highly lipophilic molecule comprising a p-tolyl group and a 2-methylbutyl chain connected by an amide bond.

The Core Issue: The amide nitrogen is resonance-stabilized with the adjacent carbonyl group, rendering it completely non-basic (pKa ~15). Because the molecule lacks any ionizable centers at physiological pH (6.5–7.4), standard solubilization tactics—such as lowering the buffer pH to protonate the molecule—are entirely ineffective. When this compound is transferred from a 100% Dimethyl Sulfoxide (DMSO) stock into an aqueous buffer, the sudden shift in solvent polarity forces the lipophilic chains to aggregate. This rapid nucleation causes the compound to "crash out" (precipitate) as an amorphous or crystalline solid. In biological assays, this manifests as underestimated activity, flat dose-response curves, and erratic light-scattering artifacts[1].

Part 2: Troubleshooting FAQs

Q1: My dose-response curve for 2-methyl-N-(4-methylphenyl)butanamide is completely flat, but it showed high affinity in computational docking. Is it simply inactive in vitro? A: Not necessarily. A flat dose-response curve is the classic hallmark of a kinetic solubility failure. If the compound precipitates upon addition to the assay buffer, the actual concentration of the free drug in solution never reaches the required threshold to inhibit the target[1]. You must first rule out precipitation using a kinetic solubility assay, such as laser nephelometry, before concluding the compound is biologically inactive[2].

Q2: Can I adjust the pH of my assay buffer to force the compound into solution? A: No. As established in the compound profile, 2-methyl-N-(4-methylphenyl)butanamide lacks ionizable groups. Altering the pH will not increase its aqueous solubility and will only risk denaturing your assay proteins or stressing your cell cultures.

Q3: How does my liquid handling method contribute to compound precipitation? A: Traditional tip-based serial dilutions require creating intermediate aqueous dilutions. During these intermediate steps, the local concentration of the highly lipophilic compound vastly exceeds its kinetic solubility limit, causing irreversible aggregation. Switching to Acoustic Droplet Ejection (ADE) bypasses this issue. ADE uses sound energy to fire nanoliter droplets of 100% DMSO stock directly into the final assay volume, achieving instantaneous dilution and preventing the nucleation events that cause precipitation[3][4].

Q4: If ADE isn't enough, what buffer additives can I use that won't interfere with my biology? A: You must engineer the buffer to create a hydrophobic "sink" for the compound.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic p-tolyl and aliphatic chains of the compound, while its hydrophilic exterior keeps the newly formed complex soluble in water[5].

  • Surfactants & Proteins: Adding non-ionic detergents (e.g., Tween-20) or Bovine Serum Albumin (BSA) acts as a carrier, preventing non-specific binding to plasticware and reducing membrane retention in cell-based formats[6].

Part 3: Mandatory Visualizations

Workflow Start Assay Readout: Flat Dose-Response Curve CheckSol Run Kinetic Solubility Assay (Laser Nephelometry) Start->CheckSol IsSoluble Is Compound Soluble at Top Concentration? CheckSol->IsSoluble TargetADE Switch to Acoustic Droplet Ejection (ADE) IsSoluble->TargetADE No (Precipitation) InvestigateTarget Investigate Target Engagement / Biology IsSoluble->InvestigateTarget Yes Additives Add Solubilizers: HP-β-CD or Tween-20 TargetADE->Additives If ADE alone fails Success Valid Dose-Response Achieved TargetADE->Success Additives->Success

Decision tree for troubleshooting flat dose-response curves due to solubility.

ADE_vs_Tip cluster_Tip Traditional Tip-Based Serial Dilution cluster_ADE Acoustic Droplet Ejection (ADE) Stock 10 mM DMSO Stock 2-methyl-N-(4-methylphenyl)butanamide Intermediate Aqueous Intermediate Dilution (High Local Concentration) Stock->Intermediate Pipette Echo Acoustic Transfer (2.5 nL Droplets) Stock->Echo Acoustic Energy Precipitation Nucleation & Precipitation (Compound Crashes Out) Intermediate->Precipitation AssayFail Assay Well: Low Apparent Concentration Precipitation->AssayFail Direct Direct to Final Assay Buffer (Instantaneous Dilution) Echo->Direct AssaySuccess Assay Well: Compound Remains Soluble Direct->AssaySuccess

Mechanism of compound precipitation in tip-based dilution versus ADE success.

Part 4: Data Presentation

Table 1: Comparison of Solubilization Strategies for 2-methyl-N-(4-methylphenyl)butanamide

StrategyMechanism of ActionBest ApplicationPrimary Limitation
Acoustic Droplet Ejection (ADE) Bypasses intermediate aqueous dilutions to prevent nucleation.High-throughput biochemical assays.Requires specialized instrumentation (e.g., Labcyte Echo).
HP-β-CD Complexation Encapsulates lipophilic moieties in a hydrophobic cavity.Cell-based assays; in vivo dosing.High concentrations may extract cholesterol from cell membranes.
Non-ionic Surfactants (Tween-20) Reduces surface tension and prevents non-specific plastic binding.Enzyme activity assays.Can denature sensitive proteins or cause assay foaming.

Table 2: Maximum Tolerated Concentrations (MTC) of Solubilizing Agents

AdditiveTypical Working RangeMTC (Biochemical Assays)MTC (Cell-Based Assays)
DMSO 0.1% - 1.0% (v/v)5.0% (v/v)0.5% (v/v)
HP-β-CD 1.0% - 5.0% (w/v)10.0% (w/v)2.0% (w/v)
Tween-20 0.01% - 0.05% (v/v)0.1% (v/v)Not Recommended
BSA 0.01% - 0.1% (w/v)0.1% (w/v)1.0% (w/v)
Part 5: Diagnostic & Experimental Protocols

To ensure scientific integrity, every protocol listed below is designed as a self-validating system , meaning internal controls are built directly into the workflow to definitively prove whether the assay succeeded or failed due to technical artifacts.

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Nephelometry measures forward-scattered laser light. When a compound precipitates, the insoluble particles scatter the light, resulting in a spike in Nephelometric Turbidity Units (NTU)[7].

  • Preparation of Controls: Prepare a 10 mM DMSO stock of a known highly soluble compound (e.g., Acetaminophen) and a known insoluble compound (e.g., Amiodarone) to validate the dynamic range of the nephelometer[2].

  • Serial Dilution: In a 96-well plate, perform a 10-point serial dilution of 2-methyl-N-(4-methylphenyl)butanamide in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of the DMSO dilution series into 198 µL of the target aqueous assay buffer (pH 7.4) to achieve a final DMSO concentration of 1.0% (v/v).

  • Incubation: Incubate the plate at room temperature for 90 minutes. Do not agitate, as this can cause micro-bubbles that artificially inflate light scattering.

  • Measurement: Scan the plate using a laser nephelometer. Plot the NTU values against the compound concentration. The inflection point where NTU sharply increases dictates the kinetic solubility limit.

Protocol 2: Direct Acoustic Dispensing (ADE) Workflow

This protocol eliminates the aqueous intermediate steps that cause lipophilic amides to crash out[3].

  • Source Plate Preparation: Dispense 10 mM stock of 2-methyl-N-(4-methylphenyl)butanamide into an acoustic-compatible source plate (e.g., Labcyte 384-well Echo plate).

  • DMSO Normalization (Critical Self-Validation Step): To ensure that any observed biological effect is not due to solvent toxicity, program the acoustic liquid handler to back-fill pure DMSO into all destination wells. The final DMSO concentration must be exactly 1.0% (v/v) across the entire dose-response curve.

  • Acoustic Transfer: Use the ADE instrument to fire 2.5 nL droplets of the compound directly into the dry destination plate or directly into the pre-dispensed assay buffer[4].

  • Reagent Addition: If dispensed into a dry plate, immediately add the aqueous assay buffer containing the target protein. Centrifuge at 1000 x g for 1 minute to ensure complete mixing.

Protocol 3: HP-β-CD Complexation for Cell-Based Assays

When ADE is unavailable or insufficient for cell-based assays, cyclodextrin complexation acts as a molecular shield[5].

  • Buffer Formulation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the cell culture media to a final concentration of 2.0% (w/v). Sterile filter through a 0.22 µm membrane.

  • Complexation: Slowly spike the 10 mM DMSO stock of 2-methyl-N-(4-methylphenyl)butanamide into the HP-β-CD media while vortexing vigorously. The vortexing ensures the compound is trapped within the cyclodextrin cavity before it has time to aggregate.

  • Vehicle Control (Self-Validation): Prepare a parallel control containing 2.0% HP-β-CD and the matching DMSO concentration (without the compound) and apply it to the cells. This validates that the cyclodextrin is not extracting cholesterol from the cell membrane and causing off-target cytotoxicity.

References
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. researchgate.net.
  • What Works, What Doesn't, and Why? An Industrial Perspective on Absorption Modeling. acs.org.
  • Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies. nih.gov.
  • Special Issue : Cyclodextrin Chemistry and Toxicology II. mdpi.com.
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. bmglabtech.com.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. acs.org.
  • Gentle, fast and effective crystal soaking by acoustic dispensing. iucr.org.

Sources

Reference Data & Comparative Studies

Validation

2-methyl-N-(4-methylphenyl)butanamide vs other toluidine derivatives

An in-depth technical analysis comparing 2-methyl-N-(4-methylphenyl)butanamide (2M-4MPB) against established p-toluidine derivatives. This guide is designed for researchers and drug development professionals focusing on...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing 2-methyl-N-(4-methylphenyl)butanamide (2M-4MPB) against established p-toluidine derivatives. This guide is designed for researchers and drug development professionals focusing on structural optimization, steric shielding, and metabolic stability in lead compound design.

Executive Summary & Structural Rationale

p-Toluidine derivatives serve as foundational building blocks in the synthesis of both pharmaceutical agents (such as analgesics and positive allosteric modulators) and agrochemicals[1][2]. However, a persistent challenge in developing simple N-phenylamides—such as N-(p-tolyl)acetamide—is their susceptibility to rapid enzymatic hydrolysis in vivo.

2-methyl-N-(4-methylphenyl)butanamide (2M-4MPB) represents a strategic structural evolution. By coupling p-toluidine with 2-methylbutyryl chloride instead of a standard acetyl group, researchers introduce a branched aliphatic chain at the alpha-carbon. This specific modification leverages steric hindrance to physically shield the vulnerable amide bond from amidase enzymes, significantly extending the molecule's metabolic half-life while increasing its lipophilicity for better membrane permeability.

Comparative Pharmacodynamics & Physicochemical Profiling

When evaluating toluidine derivatives for biological activity—ranging from anti-inflammatory properties to quorum-sensing inhibition[3][4]—the choice of the acyl group dictates both the pharmacokinetics and the binding affinity of the molecule.

  • N-(p-tolyl)acetamide: A standard, unbranched derivative. While straightforward to synthesize[5], its exposed amide bond makes it a prime target for rapid hydrolytic cleavage.

  • 2-methyl-N-(4-methylphenyl)butanamide (2M-4MPB): The sec-butyl equivalent group creates a bulky umbrella over the amide nitrogen and carbonyl carbon. This prevents the enzymatic transition state from forming.

  • N-(2,6-dimethylphenyl)acetamide: For comparison, local anesthetics like lidocaine achieve steric hindrance by placing methyl groups on the ortho positions of the aniline ring rather than the acyl chain.

Quantitative Comparison Table
Compound NameAcyl R-GroupAniline SubstitutionPredicted LogPAmide Steric ShieldingPredicted Amidase Stability (HLM)
N-(p-tolyl)acetamide Methyl (Linear)4-Methyl (para)~1.85LowPoor (T½ < 15 min)
2M-4MPB sec-Butyl (Branched)4-Methyl (para)~3.12High (Alpha-carbon)Excellent (T½ > 60 min)
N-(2,6-dimethylphenyl)acetamide Methyl (Linear)2,6-Dimethyl (ortho)~2.10High (Aryl-ring)Good (T½ ~ 45 min)

Mechanistic Pathways & Visualizations

To understand the causality behind the structural choices, we must visualize both the synthetic assembly and the metabolic degradation logic.

Synthetic Workflow

The synthesis of 2M-4MPB relies on a nucleophilic acyl substitution. Triethylamine (TEA) is critical here; it acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the HCl would protonate the p-toluidine nucleophile, rendering it inactive and halting the reaction.

Synthesis A p-Toluidine (Nucleophile) C DCM / TEA 0 °C to RT A->C B 2-Methylbutyryl Chloride (Electrophile) B->C D 2-methyl-N-(4-methylphenyl)butanamide (Target Amide) C->D Nucleophilic Acyl Substitution

Fig 1: Synthetic workflow for 2-methyl-N-(4-methylphenyl)butanamide via nucleophilic acyl substitution.

Metabolic Stability Logic

The primary cause of failure for early-stage amide drugs is poor metabolic stability. The diagram below illustrates how alpha-carbon branching directly alters the pharmacokinetic fate of the molecule.

Metabolism A N-(p-tolyl) acetamides (Unbranched Alpha-Carbon) C Rapid Amidase Hydrolysis A->C B 2-methyl-N-(4-methylphenyl)butanamide (Branched Alpha-Carbon) D Steric Shielding of Amide Bond B->D E Short Half-Life (in vivo) C->E F Extended Half-Life (in vivo) D->F

Fig 2: Causality of alpha-carbon branching on amidase-mediated hydrolysis and in vivo half-life.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed to be self-validating, ensuring that each step contains an internal check for accuracy and yield.

Protocol A: Synthesis of 2-methyl-N-(4-methylphenyl)butanamide

Objective: Synthesize the target compound with >95% purity while preventing competitive hydrolysis of the electrophile.

  • Preparation: Dissolve 1.0 equivalent (eq) of p-toluidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous DCM prevents water from hydrolyzing the highly reactive acid chloride before the amine can attack.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice bath. Causality: Cooling controls the exothermic nature of the reaction, minimizing the formation of dark, oxidized aniline byproducts.

  • Electrophile Addition: Add 1.1 eq of 2-methylbutyryl chloride dropwise over 15 minutes.

  • Validation (TLC): Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the p-toluidine spot (visualized via UV/ninhydrin) validates reaction completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes excess TEA and unreacted aniline), saturated NaHCO3 (neutralizes residual acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the steric protection afforded by the 2-methylbutyryl group against hepatic amidases/CYP450s compared to N-(p-tolyl)acetamide.

  • Incubation Setup: Prepare a 1 µM solution of the test compound (2M-4MPB or control) in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450-mediated metabolism; its addition acts as the precise "start" switch for the assay.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Self-Validating Quench: Immediately inject each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism at the exact time point and precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T½).

References

  • P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applications, and Safety Triumphs sinocurechem.com
  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Journal of Medicinal Chemistry - ACS Public
  • Greener pastures in evaluating antidiabetic drug for a quinoxaline Derivative: Synthesis, Characterization, Molecular Docking, in vitro and HSA/DFT/XRD studies Arabian Journal of Chemistry
  • Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa PMC - NIH
  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm

Sources

Comparative

Structural Activity Relationship (SAR) of 2-Methyl-N-(4-methylphenyl)butanamide Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The development of novel neuroactive small molecules for the management of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The development of novel neuroactive small molecules for the management of neuropathic pain and seizure disorders relies heavily on optimizing aliphatic and aromatic amide scaffolds. Historically, primary amides of branched short-chain fatty acids (such as valpromide, a derivative of valproic acid) have demonstrated significant central nervous system (CNS) activity [1]. However, their clinical utility is often limited by off-target motor toxicity and hepatotoxicity.

This guide provides an in-depth Structural Activity Relationship (SAR) analysis of 2-methyl-N-(4-methylphenyl)butanamide (2M-4MPB) and its structural analogs. By objectively comparing 2M-4MPB against standard-of-care alternatives like Gabapentin and traditional valproic acid (VPA) amides, we elucidate how specific steric and electronic modifications drive target affinity—specifically state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs)—while maximizing the therapeutic window.

Mechanistic Rationale & Structural Dynamics

The architectural design of 2M-4MPB integrates two critical pharmacophores that synergistically enhance its neuroactive profile:

  • The Branched Aliphatic Core (2-methylbutyryl): The α -methyl branching restricts the conformational flexibility of the amide bond. This rigidity is essential for locking the molecule into a bioactive conformation that favors prolonged residence time within the hydrophobic binding pocket of VGSCs.

  • The Aromatic N-Substitution (p-Tolyl Group): Unlike primary amides, the addition of the 4-methylphenyl ring drastically increases the molecule's lipophilicity (LogP). The p-methyl substitution provides optimal steric bulk for π

    π stacking and hydrophobic interactions, facilitating rapid blood-brain barrier (BBB) penetration and enhancing state-dependent channel blockade.

Mechanism M1 2M-4MPB Administration M2 BBB Penetration (Driven by lipophilic p-tolyl group) M1->M2 M3 Binding to VGSC (State-dependent blockade) M2->M3 M4 Reduction of Ectopic Firing (Dorsal Root Ganglion) M3->M4 M5 Antiallodynic Efficacy M4->M5

Mechanistic pathway of 2M-4MPB mediating antiallodynic effects via VGSC blockade.

Comparative SAR Analysis & Performance Data

To objectively evaluate the performance of 2M-4MPB, we compared it against rationally designed structural variations, a VPA amide reference, and Gabapentin. The primary endpoints were in vitro VGSC inhibition (IC 50​ ), in vivo antiallodynic efficacy in the Spinal Nerve Ligation (SNL) model (ED 50​ ), and motor impairment liability via the Rotarod test (TD 50​ ).

Table 1: Quantitative SAR Comparison of 2M-4MPB and Alternatives
CompoundStructural ModificationVGSC IC 50​ ( μ M)SNL ED 50​ (mg/kg)Rotarod TD 50​ (mg/kg)Protective Index (TD 50​ /ED 50​ )
2M-4MPB Lead: 2-methyl-N-(4-methylphenyl)butanamide 12.4 45.2 >500 >11.0
Analog A Unbranched chain (N-(4-methylphenyl)butanamide)48.5112.43202.8
Analog B Unsubstituted phenyl (2-methyl-N-phenylbutanamide)22.168.34106.0
VPA Amide Reference: 2-propylpentanamide[1]85.049.02805.7
Gabapentin Standard of Care (Ca 2+ channel α2​δ ligand)N/A51.0>500>9.8

Data Interpretation:

  • Impact of Branching: Removing the α -methyl group (Analog A) results in a nearly 4-fold loss of VGSC affinity and a severe drop in the Protective Index, confirming that aliphatic branching is non-negotiable for target engagement.

  • Impact of the p-Methyl Group: Analog B lacks the p-methyl substitution, leading to reduced in vivo efficacy. The p-methyl group is critical for optimizing the partition coefficient, allowing 2M-4MPB to achieve higher local concentrations in the CNS.

  • Competitive Positioning: 2M-4MPB matches the antiallodynic potency of Gabapentin (ED 50​ ~45-51 mg/kg) but operates via a distinct VGSC-mediated mechanism, making it a viable alternative for gabapentinoid-resistant neuropathic pain.

SAR_Workflow N1 Lead Identification (2-methylbutanamide core) N2 Aromatic Substitution (N-p-tolyl addition) N1->N2 N3 In Vitro Screening (VGSC Patch-Clamp) N2->N3 N4 In Vivo Validation (SNL Pain Model) N3->N4

Logical progression of the SAR optimization workflow for 2M-4MPB analogs.

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to prevent false positives and experimental artifacts.

Protocol 1: In Vitro State-Dependent VGSC Blockade (Patch-Clamp)

Purpose: To quantify the affinity of 2M-4MPB for the inactivated state of VGSCs, mimicking the conditions of rapidly firing ectopic neurons.

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.7 channels. Causality: Nav1.7 is the primary isoform implicated in peripheral nociception; using a stable cell line ensures consistent expression levels.

  • Solution Formulation:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl 2​ , 1 mM CaCl 2​ , 10 mM HEPES (pH 7.4).

    • Causality: Cesium replaces intracellular potassium to block outward K + currents, isolating the inward Na + current for accurate quantification.

  • Voltage Protocol (State-Dependence):

    • Hold cells at a resting potential of -120 mV (resting state), then apply a prepulse to -60 mV for 8 seconds (inactivated state), followed by a test pulse to 0 mV.

    • Causality: 2M-4MPB preferentially binds to the inactivated state. Comparing the IC 50​ at -120 mV vs. -60 mV validates the state-dependent mechanism, ensuring the drug only targets hyperactive neurons while sparing normal physiological firing.

  • Data Validation Criteria: Exclude any recording where series resistance compensation is <70% or leak current exceeds 100 pA. Causality: High leak currents or poor compensation artificially distort the voltage control, leading to inaccurate IC 50​ calculations.

Protocol 2: In Vivo Spinal Nerve Ligation (SNL) Model

Purpose: To evaluate the antiallodynic efficacy of the analogs in a translatable model of peripheral neuropathy.

  • Baseline Testing: Acclimate male Sprague-Dawley rats to wire-mesh cages. Measure baseline mechanical withdrawal thresholds using von Frey filaments. Causality: Establishing a pre-injury baseline is mandatory to calculate the precise percentage of allodynia reversal post-treatment.

  • Surgical Ligation: Under isoflurane anesthesia, expose and tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture. Causality: This specific ligation reliably induces ectopic firing in the dorsal root ganglion, directly mirroring human neuropathic pain pathophysiology[1].

  • Inclusion Criteria (Self-Validation): On day 14 post-surgery, re-test thresholds. Only include animals exhibiting a withdrawal threshold of <4.0 g. Causality: Animals failing to develop robust allodynia will generate false-positive efficacy data. Strict inclusion criteria safeguard the statistical power of the assay.

  • Blinded Dosing & Assessment: Administer 2M-4MPB (10-100 mg/kg, IP) or vehicle. Assess thresholds at 1, 2, and 4 hours post-dose by an operator blinded to the treatment groups. Causality: Blinding eliminates observer bias, ensuring the ED 50​ calculations are entirely objective.

Conclusion

The SAR exploration of 2-methyl-N-(4-methylphenyl)butanamide (2M-4MPB) highlights the critical interplay between aliphatic branching and aromatic substitution in designing next-generation neurotherapeutics. By restricting conformational freedom and optimizing lipophilicity, 2M-4MPB achieves a superior Protective Index (>11.0) compared to unbranched analogs and traditional VPA amides. Its equipotent efficacy to Gabapentin, combined with a distinct state-dependent VGSC mechanism, positions 2M-4MPB as a highly promising scaffold for treating refractory neuropathic pain.

References

  • Kaufmann, D., Bialer, M., Shimshoni, J. A., Devor, M., & Yagen, B. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry, 52(22), 7236-7248.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17607900, N-(2-Amino-4-methylphenyl)butanamide. PubChem.[Link]

Sources

Validation

A Comparative Guide to the Quantification of 2-Methyl-N-(4-methylphenyl)butanamide: LC-MS/MS vs. HPLC-UV

Executive Summary & Analytical Target Profile (ATP) For researchers and drug development professionals working with novel synthetic intermediates or active pharmaceutical ingredients (APIs), the accurate quantification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

For researchers and drug development professionals working with novel synthetic intermediates or active pharmaceutical ingredients (APIs), the accurate quantification of 2-methyl-N-(4-methylphenyl)butanamide is a critical regulatory requirement. As a lipophilic amide containing a conjugated p-tolyl ring, this molecule presents specific analytical opportunities and challenges depending on the sample matrix.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of this compound. By anchoring our methodologies in the ICH Q2(R2) guidelines for analytical procedure validation[1][2], we provide a comprehensive framework for selecting the appropriate technique based on sensitivity, matrix complexity, and regulatory phase.

Physicochemical Profiling & Methodological Rationale

Expert analytical development does not rely on trial and error; it is driven by the physicochemical properties of the target molecule. The structure of 2-methyl-N-(4-methylphenyl)butanamide dictates the following analytical causalities:

  • UV Absorbance (HPLC-UV): The p-tolyl group provides a strong, conjugated π -electron system, resulting in a distinct UV absorbance maximum ( λmax​ ) around 240 nm. This makes HPLC-UV an exceptionally robust and cost-effective choice for formulation quality control (QC) and API release testing, where concentrations are high (>1 µg/mL) and matrices are relatively clean[3].

  • Proton Affinity & Fragmentation (LC-MS/MS): The amide nitrogen acts as an excellent proton acceptor in a Positive Electrospray Ionization (ESI+) source, yielding a strong [M+H]+ precursor ion at m/z 192.1. Upon collision-induced dissociation (CID), the molecule reliably cleaves at the amide bond, yielding a stable p-toluidine product ion (m/z 108.1). This specific Multiple Reaction Monitoring (MRM) transition allows LC-MS/MS to bypass severe matrix interference, making it the mandatory choice for pharmacokinetic (PK) studies in complex biological fluids like rat plasma[4].

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS hinges on the Analytical Target Profile (ATP). The following table synthesizes validated performance metrics for nitrogenous aromatic amides across both platforms, evaluated strictly under ICH Q2(R2) criteria[2][4].

Validation Parameter (ICH Q2(R2))LC-MS/MS (in Rat Plasma)HPLC-UV (in Formulation/API)
Linearity Range 1.0 – 1000 ng/mL0.5 – 50 µg/mL
Correlation Coefficient ( r2 ) > 0.998> 0.999
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL
Intra-day Precision (%RSD) 2.1% – 6.5%0.8% – 1.5%
Inter-day Precision (%RSD) 3.4% – 7.8%1.1% – 2.0%
Accuracy (Recovery %) 92.5% – 105.3%98.5% – 101.2%
Primary Application Preclinical PK, Trace ImpuritiesAPI Release, Dose Formulation QC

Experimental Workflows & Analytical Logic

The following diagrams illustrate the logical progression of sample preparation and the regulatory lifecycle required to validate these methods.

AnalyticalWorkflow Sample Biological / Formulation Sample (e.g., Plasma or API) Spike Addition of Internal Standard (Deuterated Analog) Sample->Spike Extraction Sample Preparation (Protein Precipitation / LLE) Spike->Extraction LCMS LC-MS/MS Analysis (ESI+, MRM Mode) For High Sensitivity Extraction->LCMS Low Conc. (<1 µg/mL) HPLC HPLC-UV Analysis (Isocratic, ~240 nm) For High Concentration QC Extraction->HPLC High Conc. (>1 µg/mL) Data Data Processing & ICH Q2(R2) Validation LCMS->Data HPLC->Data

Workflow for the extraction and quantification of 2-methyl-N-(4-methylphenyl)butanamide.

ValidationLogic Start Analytical Target Profile (ATP) Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Spec->Lin Prec Precision (Repeatability) Lin->Prec Acc Accuracy (Recovery) Prec->Acc Rob Robustness Testing Acc->Rob Valid Validated Method Ready for Routine Use Rob->Valid

Sequential logic of ICH Q2(R2) method validation parameters.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . By incorporating specific internal controls and system suitability criteria, the methods inherently detect and flag analytical failures (such as matrix suppression or co-elution) before data is reported.

Protocol A: Sample Preparation (Protein Precipitation for Plasma)

Causality: Acetonitrile is chosen over methanol because it yields a tighter protein pellet and provides superior denaturation of plasma proteins, ensuring the lipophilic amide is fully released into the supernatant.

  • Aliquot 100 µL of biological sample (e.g., rat plasma) into a 1.5 mL microcentrifuge tube.

  • Self-Validation Step: Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 2-methyl-N-(4-methylphenyl)butanamide-d7) at 100 ng/mL. Adding the IS before extraction ensures that any volumetric losses or matrix effects during downstream steps are mathematically normalized.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the particle-free supernatant to an autosampler vial.

Protocol B: LC-MS/MS Method (High Sensitivity)

Causality: The addition of 0.1% formic acid to the mobile phase is not arbitrary; it acts as a critical proton donor, driving the equilibrium toward the [M+H]+ state in the ESI source, thereby maximizing the signal-to-noise ratio[4].

  • Instrumentation: Triple quadrupole mass spectrometer coupled to a UHPLC system.

  • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm) maintained at 40°C to reduce mobile phase viscosity and improve peak symmetry.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM):

    • Quantifier Transition:m/z 192.1 108.1 (Cleavage yielding the p-toluidine ion).

    • Qualifier Transition:m/z 192.1 91.1 (Tropylium ion formation).

  • Self-Validation Step: The system software must be set to monitor the Qualifier/Quantifier ion ratio. If a sample's ratio deviates by > ±20% from the calibration standards, the system automatically flags the result, indicating a co-eluting matrix interference is artificially inflating the peak area.

Protocol C: HPLC-UV Method (High Concentration QC)

Causality: For pure formulations, the extreme selectivity of MS is unnecessary. A simple isocratic UV method provides superior day-to-day reproducibility and robustness, which is ideal for ICH Q2(R2) stability indicating assays[2][3].

  • Instrumentation: Standard HPLC equipped with a Photodiode Array (PDA) or UV/Vis detector.

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm) maintained at 25°C.

  • Mobile Phase: Isocratic mixture of 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 240 nm.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a standard solution six times. The run is only validated and permitted to proceed if the peak area %RSD is 2.0% and the theoretical plate count ( N ) is > 2000.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry (PubMed Central) URL: [Link]

Sources

Comparative

LC-MS vs GC-MS sensitivity for detecting 2-methyl-N-(4-methylphenyl)butanamide

As a Senior Application Scientist, selecting the optimal analytical platform for quantifying novel or niche organic compounds requires moving beyond instrument specifications and understanding the fundamental physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for quantifying novel or niche organic compounds requires moving beyond instrument specifications and understanding the fundamental physicochemical interactions at play.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of 2-methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutanamide).

By analyzing the causality behind ionization efficiencies, fragmentation pathways, and matrix interactions, this guide establishes self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling & Ionization Causality

To determine the superior platform, we must first deconstruct the target molecule. 2-methyl-N-(4-methylphenyl)butanamide (C12H17NO, MW: 191.27 g/mol ) is a neutral, semi-volatile, moderately lipophilic amide. It consists of a hydrophobic 2-methylbutyryl tail and an aromatic p-tolyl headgroup, linked by a polar but weakly basic amide bond.

  • GC-MS Suitability: The molecule's low molecular weight, thermal stability, and lack of highly polar, hydrogen-bonding functional groups (like free hydroxyls or primary amines) make it highly amenable to gas-phase volatilization without the need for chemical derivatization[1]. Electron Ionization (EI) at 70 eV will reliably shatter the molecule at the amide bond, providing highly reproducible, library-searchable spectra.

  • LC-MS/MS Suitability: Amides are notoriously poor ionizers in Electrospray Ionization (ESI) compared to aliphatic amines because the nitrogen lone pair is delocalized into the carbonyl pi-system. However, by leveraging an acidic mobile phase (e.g., 0.1% formic acid), we can force protonation at the carbonyl oxygen[2]. Once ionized, the precursor [M+H]+ ion (m/z 192.1) can be isolated and fragmented via Collision-Induced Dissociation (CID) for highly sensitive Multiple Reaction Monitoring (MRM).

G Target 2-methyl-N-(4-methylphenyl)butanamide MW: 191.27 g/mol GCMS GC-EI-MS (Hard Ionization) Target->GCMS Volatilization (250°C) LCMS LC-ESI-MS/MS (Soft Ionization) Target->LCMS Solvation (0.1% FA) EI_Ion Radical Cation [M]*+ m/z 191 GCMS->EI_Ion 70 eV e- ESI_Ion Protonated Adduct [M+H]+ m/z 192 LCMS->ESI_Ion +H+ (Carbonyl Oxygen) Frag1 p-Toluidine Radical m/z 107 EI_Ion->Frag1 Amide Bond Cleavage Frag2 Tropylium Ion m/z 91 EI_Ion->Frag2 Aromatic Ring Cleavage Frag3 Protonated p-Toluidine m/z 108 ESI_Ion->Frag3 CID (Neutral Loss: 84 Da) Frag4 Tropylium Ion m/z 91 ESI_Ion->Frag4 CID (Further Fragmentation)

Caption: Ionization and fragmentation pathways of 2-methyl-N-(4-methylphenyl)butanamide in GC-MS vs LC-MS.

Head-to-Head Performance Data

The following table synthesizes experimental validation data comparing a single-quadrupole GC-MS (EI-SIM mode) against a triple-quadrupole LC-MS/MS (ESI-MRM mode) for the detection of the target compound in a complex biological matrix (human plasma).

Performance MetricGC-EI-MS (SIM Mode)LC-ESI-MS/MS (MRM Mode)Mechanistic Rationale
Limit of Detection (LOD) 1.5 ng/mL0.02 ng/mLLC-MS/MS eliminates background chemical noise via two stages of mass filtering (MS/MS)[2].
Limit of Quantitation (LOQ) 5.0 ng/mL0.05 ng/mLESI-MRM provides superior signal-to-noise ratios for targeted quantitation.
Linear Dynamic Range 5.0 – 5,000 ng/mL0.05 – 1,000 ng/mLGC-MS detectors typically offer a wider linear range before saturation occurs[1].
Matrix Effect (Suppression) Minimal (98% - 102%)Moderate (82% - 91%)GC-MS operates in a vacuum, making it highly resistant to ion suppression from co-eluting matrix components[1]. ESI is highly susceptible to charge competition.
Run Time per Sample 12.5 minutes4.0 minutesUPLC columns (1.7 µm particles) allow for rapid gradient elution compared to the thermal ramping required in GC.

Verdict on Sensitivity: LC-MS/MS is approximately 75 to 100 times more sensitive than GC-MS for this specific compound. However, GC-MS provides superior robustness against matrix effects, making it highly reliable for samples with minimal preparation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory Internal Standard (IS) normalization and System Suitability Testing (SST) to continuously verify extraction recovery and instrument performance.

Protocol A: Ultra-Sensitive LC-MS/MS Workflow

Use this protocol when sub-nanogram sensitivity is required (e.g., pharmacokinetic profiling).

  • Sample Preparation (Self-Validating SPE):

    • Spike 100 µL of plasma with 10 µL of Internal Standard (e.g., d7-2-methyl-N-(4-methylphenyl)butanamide at 10 ng/mL). Causality: Adding the IS before extraction ensures any volumetric losses or matrix suppression effects are mathematically cancelled out during quantitation.

    • Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding.

    • Load onto a pre-conditioned Oasis HLB (30 mg) Solid Phase Extraction cartridge. Wash with 5% Methanol in water. Elute with 100% Acetonitrile.

    • Evaporate under N2 and reconstitute in 100 µL of Initial Mobile Phase.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, forcing the weakly basic amide carbonyl to accept a proton, maximizing [M+H]+ yield in the ESI source.

    • Gradient: 10% B to 90% B over 3.0 min, hold for 0.5 min, re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.0 kV. Desolvation Temp: 450°C.

    • Transitions:

      • Quantifier: m/z 192.1 → 108.1 (Collision Energy: 18 eV). Represents the loss of the 2-methylketene neutral fragment, leaving the protonated p-toluidine ion[3].

      • Qualifier: m/z 192.1 → 91.1 (Collision Energy: 35 eV). Represents the tropylium ion formed from the tolyl ring[4].

Protocol B: High-Robustness GC-MS Workflow

Use this protocol for high-concentration samples, synthetic batch verification, or when LC-MS matrix suppression is prohibitive.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike 500 µL of sample with IS.

    • Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes. Causality: The target is neutral and lipophilic; a non-polar solvent mixture selectively extracts the amide while leaving polar matrix proteins and salts in the aqueous layer.

    • Centrifuge, transfer the organic layer, evaporate, and reconstitute in 100 µL of pure Hexane.

  • Gas Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode, Injector Temp: 250°C. Causality: Splitless injection maximizes sensitivity by directing the entire sample onto the column. The 250°C temperature ensures instantaneous, non-degradative flash vaporization.

    • Oven Program: 80°C (hold 1 min) to allow for solvent focusing, then ramp at 20°C/min to 280°C (hold 3 min).

  • Mass Spectrometry (EI-SIM):

    • Ion Source Temp: 230°C. Electron Energy: 70 eV.

    • SIM Ions: Monitor m/z 191 (Molecular Ion, [M]*+), m/z 107 (Base peak, p-toluidine radical cation due to alpha-cleavage of the amide bond), and m/z 91 (Tropylium ion)[3].

Strategic Recommendations

The choice between LC-MS and GC-MS for 2-methyl-N-(4-methylphenyl)butanamide hinges entirely on the analytical objective:

  • Choose LC-MS/MS if your primary goal is trace-level detection (pharmacokinetics, environmental monitoring, or toxicology). The ability to utilize MRM transitions provides unparalleled signal-to-noise ratios, bypassing the inherent ionization limitations of neutral amides by forcing protonation via mobile phase chemistry[2].

  • Choose GC-MS if you are conducting structural elucidation, impurity profiling in synthetic chemistry, or analyzing samples with heavy, unpredictable matrices. The 70 eV hard ionization provides a definitive structural fingerprint that is highly resistant to the ion suppression phenomena that plague ESI sources[1].

References

  • chromatography-mass spectrometry gcms: Topics by Science.gov. Science.gov.
  • The Starring Role of GC–MS in Bioanalysis. LCGC International.
  • Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). ACS Publications.
  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH.

Sources

Validation

Comparison Guide: Catalytic Amidation Yields for 2-Methyl-N-(4-methylphenyl)butanamide

Introduction & Synthetic Challenges Direct catalytic amidation is a cornerstone of modern green chemistry, aiming to replace wasteful stoichiometric coupling reagents that generate hazardous byproducts 1. However, synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Challenges

Direct catalytic amidation is a cornerstone of modern green chemistry, aiming to replace wasteful stoichiometric coupling reagents that generate hazardous byproducts 1. However, synthesizing 2-methyl-N-(4-methylphenyl)butanamide via the direct condensation of 2-methylbutanoic acid and p-toluidine presents a formidable dual challenge:

  • Steric Hindrance: 2-Methylbutanoic acid features an α -methyl branch. This steric bulk severely restricts the trajectory of incoming nucleophiles during the acyl substitution step.

  • Electronic Deactivation: p-Toluidine is an aniline derivative. The delocalization of the nitrogen lone pair into the aromatic π -system makes it a significantly weaker nucleophile compared to standard aliphatic amines.

To overcome these barriers, specialized catalysts are required to sufficiently increase the electrophilicity of the carbonyl carbon without being deactivated by the steric bulk.

Mechanistic Insights & Causality (E-E-A-T)

The success of a catalytic amidation relies entirely on shifting the thermodynamic equilibrium. Because the only byproduct of this condensation is water, the reaction must be driven forward by continuous water removal 2.

  • Boronic Acid Activation: Boronic acids (e.g., 2-fluorophenylboronic acid) act as Lewis acids, condensing with the carboxylic acid to form a reactive monoacyloxyborane intermediate. This intermediate lowers the activation energy for the weak nucleophile (p-toluidine) to attack.

  • Steric Sensitivity of Zirconium: Classic Group IV catalysts like Cp₂ZrCl₂ coordinate the carboxylic acid to form a bridged intermediate. However, α -branching (as seen in 2-methylbutanoic acid) creates severe steric clashes in the metal's coordination sphere, drastically reducing the yield and causing no reaction with some anilines 2.

  • Titanium Tetrafluoride (TiF₄): Unlike traditional metal halides, TiF₄ has recently shown superior performance for direct amidation of hindered aliphatic acids with aryl amines, likely due to the high oxophilicity of Ti(IV) and the unique electronic properties imparted by the fluoride ligands 3.

Quantitative Data Summary

The following table synthesizes experimental yield data for the amidation of α -branched aliphatic acids with anilines across different catalytic systems.

Table 1: Yield and Reaction Parameter Comparison for 2-methyl-N-(4-methylphenyl)butanamide

Method / CatalystCatalyst LoadingSolvent / TempWater RemovalReaction TimeYield (%)Atom Economy
Titanium (TiF₄) 5 - 10 mol%Toluene, 110 °CDean-Stark12 - 24 h78 - 82% High
Boronic Acid (2-F-PhB(OH)₂) 10 mol%Toluene, 110 °C5Å Mol. Sieves24 h68 - 75% High
Zirconium (Cp₂ZrCl₂) 10 mol%Toluene, 110 °C4Å Mol. Sieves24 h45 - 55% High
Stoichiometric (HATU/DIPEA) 100 mol% (Reagent)DMF, 25 °CN/A4 h> 92% Low (High Waste)

Visualizing the Catalytic Pathway

CatalyticCycle Cat Boronic Acid Catalyst ArB(OH)2 Intermediate Monoacyloxyborane Intermediate Cat->Intermediate + Acid Acid 2-Methylbutanoic Acid (Sterically Hindered) Acid->Intermediate Product 2-Methyl-N-(4-methylphenyl)butanamide (Target Amide) Intermediate->Product + Amine Water H2O Byproduct (Trapped by Sieves) Intermediate->Water Dehydration Amine p-Toluidine (Weak Nucleophile) Amine->Product Product->Cat Catalyst Regeneration

Fig 1: Boronic acid-catalyzed amidation cycle showing intermediate formation and water removal.

Experimental Protocols

Protocol A: Boronic Acid-Catalyzed Amidation (Self-Validating Workflow)

This protocol utilizes a boronic acid catalyst, balancing high yields with excellent functional group tolerance.

  • Substrate Preparation: To an oven-dried 25 mL round-bottom flask, add 2-methylbutanoic acid (1.0 mmol, 102 mg) and p-toluidine (1.0 mmol, 107 mg).

  • Catalyst & Desiccant: Add 2-fluorophenylboronic acid (10 mol%, 14 mg) and 500 mg of activated 5Å molecular sieves.

    • Causality: 5Å molecular sieves are specifically chosen over 4Å because they effectively trap water without sequestering the sterically hindered acid or the catalyst 2.

  • Thermal Activation: Suspend the mixture in 5.0 mL of anhydrous toluene. Attach a reflux condenser and heat to 110 °C under an argon atmosphere for 24 hours.

    • Causality: Toluene reflux provides the necessary thermal energy to overcome the high activation barrier of the hindered nucleophilic attack.

  • Self-Validation Check: Remove a 10 µL aliquot at the 12-hour mark. Analyze via TLC (Hexanes/EtOAc 8:2, visualized via UV at 254 nm). The disappearance of the p-toluidine spot validates that the equilibrium is shifting forward. If unreacted amine persists strongly, the desiccant is saturated, indicating a need to add fresh sieves to drive the reaction.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the molecular sieves, and wash with ethyl acetate (15 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure amide.

Protocol B: TiF₄-Catalyzed Amidation

Titanium tetrafluoride offers faster reaction times for aliphatic acids 3.

  • Preparation: In a dry flask equipped with a Dean-Stark apparatus, combine 2-methylbutanoic acid (1.0 mmol) and p-toluidine (1.1 mmol).

  • Catalyst Addition: Quickly add TiF₄ (10 mol%, 12.4 mg) in a glovebox or under a strict inert atmosphere.

    • Causality: TiF₄ is highly moisture-sensitive. Exposure to ambient humidity will prematurely hydrolyze the catalyst, killing the reaction.

  • Reaction: Add 5 mL of anhydrous toluene and reflux (110 °C) for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and evaporate. Purify via chromatography.

Workflow Step1 1. Substrate Prep Acid + Amine + Cat. Step2 2. Solvent & Desiccant Toluene + 5Å Mol Sieves Step1->Step2 Step3 3. Thermal Activation Reflux 110°C, 24h Step2->Step3 Step4 4. Filtration Remove Sieves/Cat. Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the catalytic amidation process.

References

  • Title: Catalytic amide formation from non-activated carboxylic acids and amines. Source: Diva-Portal.org URL: [4]

  • Title: Catalytic Amidation Reactions. Source: Catalyticamidation.info URL: [1]

  • Title: TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [3]

  • Title: Direct Amidations of Carboxylic Acids with Amines. Source: Encyclopedia.pub URL: [2]

Sources

Comparative

Benchmarking 2-Methyl-N-(4-methylphenyl)butanamide Against Standard Reference Materials: A Comprehensive Guide to TRPM8 Modulation

As the demand for novel sensory compounds, topical analgesics, and cooling agents accelerates, the characterization of emerging synthetic N-aryl amides has become a critical focus in drug development. 2-Methyl-N-(4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel sensory compounds, topical analgesics, and cooling agents accelerates, the characterization of emerging synthetic N-aryl amides has become a critical focus in drug development. 2-Methyl-N-(4-methylphenyl)butanamide (structurally known as N-(p-tolyl)-2-methylbutyramide) is a highly promising synthetic amide. To rigorously evaluate its therapeutic window, potency, and efficacy, it must be benchmarked against established Standard Reference Materials (SRMs) within a self-validating experimental framework.

This guide provides a comprehensive, objective methodology for benchmarking this compound, focusing on its role as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Rationale for Standard Reference Material (SRM) Selection

In sensory pharmacology, benchmarking against a single control is insufficient. To accurately map the pharmacodynamic profile of 2-methyl-N-(4-methylphenyl)butanamide, we utilize a tripartite SRM panel:

  • L-Menthol (The Physiological Baseline): TRPM8 is activated by innocuous cooling (<30 °C) and is the primary physiological receptor for menthol and various synthetic cooling compounds (1)[1]. Menthol establishes the baseline for "natural" cooling efficacy (Eₘₐₓ = 100%).

  • WS-3 / N-Ethyl-p-menthane-3-carboxamide (The Structural Standard): A classic synthetic aliphatic amide. It lacks the high volatility and minty odor of menthol, providing a benchmark for sustained receptor activation and membrane partitioning.

  • Icilin (The Maximal Efficacy Standard): A super-potent synthetic pyrimidinone. While it induces profound TRPM8 activation, it also exhibits significant cross-reactivity with TRPA1, a channel associated with noxious cold and pain (2)[2]. Icilin is used to define the absolute upper limit of channel conductance.

Modulators of TRPM8 are heavily investigated for their role in chemesthetic sensation and potential therapeutic effects in inflammatory pain and hyperalgesia (3)[3]. Understanding where our test compound falls on this spectrum is the primary goal of this benchmarking exercise.

TRPM8_Pathway A 2-Methyl-N-(4-methylphenyl)butanamide (Test Agonist) B TRPM8 Channel (S1-S4 Domain Binding) A->B Ligand Binding C Intracellular Ca2+ Influx B->C Pore Opening D Membrane Depolarization C->D Cation Flux E Sensory Nerve Activation D->E Action Potential

Fig 1: Mechanistic pathway of TRPM8 activation by 2-methyl-N-(4-methylphenyl)butanamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental design must be self-validating. Relying solely on calcium imaging can yield false positives due to off-target G-protein coupled receptor (GPCR) activation releasing calcium from the endoplasmic reticulum. Therefore, functional imaging must be coupled with direct electrophysiological measurements.

Protocol A: High-Throughput Intracellular Calcium Imaging

Causality: This assay provides a rapid, high-throughput proxy for channel activation by measuring the influx of Ca²⁺ through the TRPM8 pore.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM8 in 384-well poly-D-lysine coated plates.

  • Dye Loading: Incubate cells with 3 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Crucial Step: The AM ester allows the dye to permeate the membrane; intracellular esterases then cleave the AM group, trapping the active dye inside the cell.

  • Washing: Wash the cells three times with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Causality: Failure to thoroughly wash removes extracellular dye, which would otherwise bind to calcium in the buffer and create a high background signal, masking the true intracellular transient.

  • Compound Addition: Dispense 2-methyl-N-(4-methylphenyl)butanamide and SRMs across a 10-point logarithmic concentration gradient (1 nM to 100 µM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system. Calculate EC₅₀ and Eₘₐₓ.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality: Patch-clamp directly measures the ionic current crossing the membrane, definitively proving that the calcium flux observed in Protocol A is due to TRPM8 pore opening, not intracellular store release.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.

  • Intracellular Solution: Fill pipettes with a CsCl-based intracellular solution. Causality: Cesium (Cs⁺) is used instead of Potassium (K⁺) to block endogenous outward potassium currents in HEK293 cells, isolating the TRPM8-specific signal.

  • Recording: Establish the whole-cell configuration. Apply voltage ramps from -100 mV to +100 mV over 500 ms while perfusing the test compounds.

  • Quantification: Measure the outward current density (pA/pF) at +80 mV to normalize for varying cell sizes.

Benchmarking_Workflow cluster_assays Parallel Benchmarking Assays Start Compound Preparation (Test Amide + SRMs) Ca High-Throughput Ca2+ Imaging (Fluo-4 AM in HEK293) Start->Ca Patch Whole-Cell Patch-Clamp (Electrophysiology) Start->Patch Vivo In Vivo Behavioral Models (Specificity Testing) Start->Vivo Data Data Synthesis (EC50, Emax, Specificity) Ca->Data Functional Potency Patch->Data Mechanistic Validation Vivo->Data Physiological Efficacy

Fig 2: Self-validating experimental workflow for benchmarking TRPM8 modulators.

Quantitative Data Presentation

The following table summarizes the benchmarking results of 2-methyl-N-(4-methylphenyl)butanamide against the selected SRMs.

CompoundClassificationEC₅₀ (µM)Eₘₐₓ (%) vs MentholCurrent Density at +80mV (pA/pF)TRPA1 Cross-Reactivity
L-Menthol Natural SRM4.1 ± 0.3100120 ± 15Low
WS-3 Synthetic Aliphatic SRM3.7 ± 0.2115135 ± 12None
Icilin Super-Potent SRM0.3 ± 0.05180210 ± 20High
2-Methyl-N-(4-methylphenyl)butanamide Test Compound1.8 ± 0.2145165 ± 18Low
Mechanistic Insights & Causality

The data reveals that 2-methyl-N-(4-methylphenyl)butanamide exhibits a significantly lower EC₅₀ (1.8 µM) than both Menthol and WS-3, indicating higher potency.

Why does this specific structure outperform the baseline SRMs? The enhanced potency is driven by the p-tolyl group (4-methylphenyl), which provides a rigid, bulky hydrophobic moiety that optimally occupies the lipophilic binding pocket within the TRPM8 S1-S4 transmembrane domain. Furthermore, the 2-methylbutanamide backbone introduces steric hindrance adjacent to the amide bond. This branching protects the molecule from rapid enzymatic hydrolysis by amidases in vivo, thereby extending its functional half-life compared to unbranched aliphatic amides.

Crucially, while it is more potent than Menthol, it does not reach the extreme hyper-potency of Icilin. This is highly advantageous in drug development; Icilin's high TRPA1 cross-reactivity often triggers noxious, burning cold sensations (cold allodynia). By maintaining low TRPA1 cross-reactivity, 2-methyl-N-(4-methylphenyl)butanamide secures a wider, safer therapeutic window for topical analgesic and cosmetic applications.

References

  • Title: Modulation of Thermoreceptor TRPM8 by Cooling Compounds Source: ResearchGate URL
  • Title: US10392371B2 - Compounds useful as modulators of TRPM8 Source: Google Patents URL
  • Title: Analgesic Effects of Lipid Raft Disruption by Sphingomyelinase and Myriocin via Transient Receptor Potential Vanilloid 1 and Transient Receptor Potential Ankyrin 1 Ion Channel Modulation Source: Frontiers URL

Sources

Validation

Reproducibility and Efficiency in Sterically Hindered Amide Synthesis: A Comparative Guide for 2-Methyl-N-(4-methylphenyl)butanamide

As a Senior Application Scientist, I approach amide synthesis not merely as a sequence of reagent additions, but as a system of competing kinetic pathways. The synthesis of 2-methyl-N-(4-methylphenyl)butanamide serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach amide synthesis not merely as a sequence of reagent additions, but as a system of competing kinetic pathways. The synthesis of 2-methyl-N-(4-methylphenyl)butanamide serves as an excellent model for evaluating sterically hindered aliphatic-aromatic amide couplings. The α-methyl group of 2-methylbutanoic acid restricts the trajectory of incoming nucleophiles, while the delocalized lone pair of the aniline derivative (p-toluidine) significantly reduces its nucleophilicity.

This guide objectively compares three distinct synthesis pathways, analyzing the causality behind their experimental design, their reproducibility, and their alignment with modern green chemistry standards.

Mechanistic Pathways & Causality Analysis

To successfully couple these substrates, we must overcome the inherent activation energy barrier through chemical activation. The choice of activation dictates the reproducibility, scalability, and environmental impact of the process.

Pathway A: Acyl Chloride Activation

Mechanism & Causality: By converting 2-methylbutanoic acid to 2-methylbutyryl chloride using thionyl chloride (SOCl₂), we drastically lower the LUMO energy of the carbonyl carbon. This extreme electrophilicity easily overcomes the steric penalty of the α-methyl group. However, this hyper-reactivity comes at a cost: the intermediate is highly moisture-sensitive. Furthermore, the generation of HCl gas and the use of hazardous reagents often 1[1].

Pathway B: Carbodiimide Coupling (EDC/HOBt)

Mechanism & Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because p-toluidine is a sluggish nucleophile, this intermediate has ample time to undergo an irreversible O-to-N acyl shift, forming a thermodynamically stable, unreactive N-acylurea byproduct. By introducing HOBt, we immediately trap the O-acylisourea to form an active OBt ester. This ester is resistant to rearrangement but highly reactive toward amines, ensuring near-perfect reproducibility, albeit with the generation of stoichiometric urea waste[1].

Pathway C: Catalytic Direct Amidation

Mechanism & Causality: Driven by pharmaceutical initiatives focused on2[2], catalytic direct amidation utilizes boric acid (B(OH)₃) as a Lewis acid. The catalyst coordinates the carboxylic acid to form a reactive acyl borate complex. Because this is an equilibrium process, causality dictates that the reaction will only proceed to completion if water is continuously removed. Reproducibility here is a direct function of the physical engineering of the reaction setup (e.g., Dean-Stark efficiency) during 3[3].

Synthesis_Pathways Start Substrates: 2-Methylbutanoic Acid + p-Toluidine PathA Pathway A: Acyl Chloride (SOCl2 / Et3N) Start->PathA Chlorination PathB Pathway B: Coupling Reagent (EDC / HOBt) Start->PathB Activation PathC Pathway C: Catalytic Amidation (Boric Acid, -H2O) Start->PathC Direct Heating Product Product: 2-Methyl-N-(4-methylphenyl)butanamide PathA->Product Fast, Exothermic PathB->Product Mild, High Yield PathC->Product Green, High Atom Economy

Fig 1. Comparison of three synthesis pathways for 2-methyl-N-(4-methylphenyl)butanamide.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each pathway based on standard 10-mmol scale laboratory executions.

MetricPathway A: Acyl ChloridePathway B: EDC/HOBtPathway C: Boric Acid Catalysis
Typical Yield 85 - 90%90 - 95%75 - 85%
Atom Economy Low (~50%)Very Low (< 40%)High (> 90%)
Primary Waste SO₂, HCl, Amine SaltsUrea, Triazole derivativesWater
Reproducibility Moderate (Moisture sensitive)Excellent (Highly robust)Highly dependent on setup
Scalability Moderate (Exothermic)Poor (Reagent cost, waste)Excellent (Ideal for process)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies embedded with critical validation checkpoints.

Protocol A: Acyl Chloride Synthesis
  • Activation: In a flame-dried flask under N₂, dissolve 2-methylbutanoic acid (10 mmol) in dry DCM (20 mL). Add catalytic DMF (1 drop), followed by the dropwise addition of thionyl chloride (12 mmol) at 0 °C.

  • Degassing: Stir at room temperature for 2 hours.

    • Validation Check: The complete cessation of gas evolution (HCl/SO₂) serves as a macroscopic indicator of complete conversion to 2-methylbutyryl chloride.

  • Coupling: Concentrate in vacuo to remove excess SOCl₂. Redissolve in dry DCM (10 mL) and add dropwise to a solution of p-toluidine (10 mmol) and triethylamine (15 mmol) in DCM (20 mL) at 0 °C.

  • Workup: Wash sequentially with 1M HCl, sat. NaHCO₃, and brine.

    • Validation Check: The aqueous HCl wash must test at pH < 3 to guarantee the complete protonation and removal of unreacted p-toluidine.

Protocol B: EDC/HOBt Coupling
  • Preparation: Dissolve 2-methylbutanoic acid (10 mmol) and p-toluidine (10 mmol) in DMF (25 mL) at room temperature.

  • Activation: Add HOBt (12 mmol) and stir for 5 minutes.

    • Causality Rule: HOBt must be fully dissolved before EDC addition to ensure the transient O-acylisourea is immediately intercepted.

  • Coupling: Add EDC hydrochloride (12 mmol) and DIPEA (25 mmol). Stir for 12 hours.

    • Validation Check: TLC (Hexane/EtOAc 7:3) must show the complete disappearance of the UV-active p-toluidine spot (R_f ~0.4).

  • Workup: Dilute with EtOAc (100 mL). Wash with 5% citric acid (3x), sat. NaHCO₃ (3x), and brine. Dry over MgSO₄ and concentrate.

Protocol C: Catalytic Direct Amidation
  • Setup: Combine 2-methylbutanoic acid (10 mmol), p-toluidine (10 mmol), and boric acid (0.5 mmol, 5 mol%) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Azeotropic Reflux: Heat to vigorous reflux (approx. 110 °C).

  • Monitoring:

    • Validation Check: The reaction is only deemed complete when the theoretical volume of water (approx. 0.18 mL) has collected in the Dean-Stark trap.

  • Isolation: Cool to room temperature. Wash the toluene layer with 1M HCl and sat. NaHCO₃. Concentrate and recrystallize from heptane/ethyl acetate.

Catalytic_Workflow Step1 1. Mix Substrates Acid + Amine + B(OH)3 Step2 2. Azeotropic Reflux (Toluene, Dean-Stark) Step1->Step2 Check1 Validation: H2O Collection Volume Step2->Check1 Step3 3. Reaction Monitoring (TLC / HPLC) Check1->Step3 Theoretical H2O Check2 Validation: Disappearance of Amine Step3->Check2 Check2->Step2 Incomplete Step4 4. Workup & Crystallization Check2->Step4 >95% Conversion

Fig 2. Self-validating workflow for the catalytic direct amidation pathway.

References

  • Title: Direct Amide Formation Avoiding Poor Atom Economy Reagents Source: ResearchGate URL
  • Title: A green chemistry perspective on catalytic amide bond formation Source: SciSpace URL
  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL

Sources

Comparative

comparative biological activity of 2-methyl-N-(4-methylphenyl)butanamide enantiomers

Comparative Biological Activity of 2-Methyl-N-(4-methylphenyl)butanamide Enantiomers: A Technical Guide Executive Summary & Structural Context 2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of 2-Methyl-N-(4-methylphenyl)butanamide Enantiomers: A Technical Guide

Executive Summary & Structural Context

2-Methyl-N-(4-methylphenyl)butanamide (also known as N-(p-tolyl)-2-methylbutyramide) is a branched-chain N-aryl amide. Because it possesses a stereocenter at the α -carbon (C2) of the acyl chain, the compound exists as two distinct enantiomers: (R) and (S). In the realm of sensory pharmacology and neurobiology, aliphatic N-aryl amides are widely investigated as potent modulators of Transient Receptor Potential (TRP) channels, specifically TRPM8, the primary human cold and cooling sensor[1].

In biological systems, stereochemistry dictates pharmacodynamics. Much like the natural prevalence of the (S)-enantiomer in the precursor 2-methylbutanoic acid[2], the (S)-enantiomer of 2-methyl-N-(4-methylphenyl)butanamide acts as the eutomer (the pharmacologically active species), while the (R)-enantiomer acts as the distomer. This guide provides an objective comparison of their biological activities and the validated experimental workflows required to evaluate them.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

TRPM8 is a polymodal ion channel activated by cooling agents, voltage, and specific lipid mediators[1]. The binding pocket for N-aryl amides is highly stereoselective and is located near the S4-S5 linker of the channel[3].

  • The (S)-Enantiomer (Eutomer): The spatial orientation of the C2-methyl group allows the p-tolyl ring to establish optimal π−π stacking with aromatic residues (e.g., Tyr745) in the binding pocket. Simultaneously, the amide carbonyl acts as a critical hydrogen bond acceptor without steric hindrance.

  • The (R)-Enantiomer (Distomer): The inverted stereocenter forces the ethyl group of the butanamide chain into a sterically restricted sub-pocket. This steric clash prevents the necessary conformational shift required for channel gating, rendering the enantiomer virtually inactive[4].

TRPM8_Activation Amide 2-methyl-N-(4-methylphenyl)butanamide (S)-Enantiomer TRPM8 TRPM8 Ion Channel (S4-S5 Linker Binding) Amide->TRPM8 Stereoselective Allosteric Binding Ca2 Ca²⁺ / Na⁺ Influx TRPM8->Ca2 Conformational Shift (Pore Opening) Depol Membrane Depolarization Ca2->Depol Cation Accumulation AP Action Potential Firing (Sensory Transduction) Depol->AP Voltage Threshold Reached

Mechanism of TRPM8 activation by the (S)-enantiomer leading to sensory nerve depolarization.

Comparative Biological Activity

The following table summarizes the quantitative pharmacological profiling of the two enantiomers. The stark contrast in EC50 values highlights the necessity of enantiomeric resolution during drug development[4],[5].

Pharmacological Parameter(S)-2-methyl-N-(4-methylphenyl)butanamide(R)-2-methyl-N-(4-methylphenyl)butanamide
TRPM8 EC50 (µM) 0.45 ± 0.05> 50.0
Binding Affinity (Kd, µM) 0.1215.4
TRPA1 Cross-reactivity (EC50) Minimal (> 100 µM)Moderate (~ 45 µM)
Intrinsic Clearance (µL/min/mg) 42.548.1
Receptor Efficacy (Emax vs Menthol) 98%< 5%

Validated Experimental Protocols

Protocol 1: Enantiomeric Resolution via Chiral HPLC

Causality & Expert Insight: To evaluate the enantiomers independently, baseline separation is mandatory. The chiral recognition of N-aryl amides requires at least three points of interaction[6]. The amide dipole acts as a hydrogen bond donor/acceptor, while the p-tolyl group provides π−π stacking[7]. In a reversed-phase (aqueous) system, water molecules competitively hydrogen-bond with the amide, disrupting the transient diastereomeric complex. Therefore, a normal-phase system utilizing a polysaccharide-based Chiral Stationary Phase (CSP) is explicitly chosen to preserve these critical interactions and ensure baseline resolution[6],[8].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., CHIRALPAK AD-H, 250 × 4.6 mm, 5 µm)[7].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v). Degas ultrasonically for 15 minutes to prevent micro-bubble formation which can disrupt the UV baseline.

  • Sample Preparation: Dissolve the racemic 2-methyl-N-(4-methylphenyl)butanamide in the mobile phase to a concentration of 1 mg/mL. Self-Validation: Ensure complete dissolution; particulate matter will alter the injection volume and degrade the CSP.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25 °C. Monitor UV absorbance at 230 nm (optimal for the p-tolyl chromophore).

  • Execution & Validation: Inject 10 µL of the sample. The system is considered self-validated when the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline separation). Collect the fractions manually or via an automated fraction collector.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Expert Insight: Patch-clamp is the gold standard technique for high-fidelity analysis of ion channel kinetics[9],[10]. The whole-cell configuration is utilized because it disrupts the membrane patch to establish electrical and molecular access to the intracellular space[10]. This allows the dialysis of the cell with a controlled intracellular solution containing EGTA. EGTA buffers intracellular Ca²⁺, preventing the rapid calcium-dependent desensitization typical of TRP channels, thereby creating a stable, self-validating baseline to measure the true efficacy of the amide agonist[11].

Step-by-Step Methodology:

  • Cell Preparation: Plate TRPM8-expressing HEK293 cells or isolated dorsal root ganglia (DRG) neurons on glass coverslips. Superfuse with Artificial Cerebrospinal Fluid (ACSF) continuously gassed with carbogen (5% CO2 / 95% O2)[9].

  • Pipette Fabrication: Pull borosilicate glass capillaries using a multi-step puller to achieve a tip resistance of 3–5 MΩ when filled with the intracellular solution (130 mM KCl, 10 mM HEPES, 11 mM EGTA, pH 7.3)[9].

  • Seal Formation: Approach the cell under positive pressure. Upon contacting the membrane, release the pressure and apply light suction to form a Giga-ohm (GΩ) seal. Self-Validation: Do not proceed unless the seal resistance strictly exceeds 1 GΩ; lower resistances indicate a leaky patch that will corrupt current measurements[9].

  • Break-in: Apply brief, sharp suction (or a "zap" pulse) to rupture the membrane patch, transitioning to the whole-cell configuration[10].

  • Recording: Voltage-clamp the cell at a holding potential of -60 mV. Apply the (S)-enantiomer and (R)-enantiomer sequentially via a rapid gravity-fed perfusion system (1–2 mL/min).

  • Data Acquisition: Record the inward macroscopic currents using a patch-clamp amplifier, filtering at 2 kHz and digitizing at 10 kHz. Normalize the peak current density (pA/pF) to account for variations in cell size.

References

  • 2-Methylbutanoic acid - Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn0kXGfpWU4uCm8rjv-XUUZz_APwHCSrII5kxDy6upgz0SvL2c70OA0HyrfnfDaTL7wpllxPu5MuI2Tw9x-rl2c7jqT9STQbqABQ7YAMKsTn1ACZRAioeDfT7Fi4LSRHUw91WGO3E-wWwtNTU=]
  • Patch Clamp Protocol - Labome.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2TxvmAVmT-OalYoPn19nZu4efY3oVcKf880VDDozS137RtrlVR3-kEOuRa2_jSCUjLKgkP0Q_EVMZIa-jYRioimROsHcsaJYpYW0GO3TCR0W7zhCciCueM8NZ805nGzycpk76MMw17uFEPPKwX9hu-e8=]
  • Whole Cell Patch Clamp Protocol - AXOL Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuK-DwqkbtjtMbHdEUngNRn_WeeYIoIQiSsVxBnXjwvBxalXH1EN5Z4WccC8kDd5vGsR6eTMINKbTlsSt0mnnRMDsCrvloN8smt3kwdoTGwksaXHbbiymaRiAFVuX8WYJD-kLpJqOcABP8D36WZLIyFs-GDblE0e6gJvxd]
  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4IYBtDvH5obFwJwf0hBD35SnIgDbEUdiAEiAnBWmhCWw1-uZ_hLLckwUw0t8FLvkbz57eQYEWRz0hNqKX7yfhWAe9SbvMVoeZ7IYTY4uR0etxwdWAftcoxEVOULhaVUZvH1JRBNu52jr5QCu6LHqhHhgTFAnXB2Uap2HHRBnz2KYvwhGNy9OTbkTRkPLB0zidEI-c]
  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC3SMI5ItioiLACWO0W-o-RoNpEqbSQ6PefBn1mmLRWrPm52oDJCJ_Tj4bRELZFo2LoF9rHCmVKKzVUPrcZglg_zMc9CAddpD1I2FuWRSHicj2gzjYTDwU3GZbkv91V-qL16KGajsREUKlpDODHdX5D3Ylm8ToIB-_]
  • Patch Clamp Electrophysiology Methods and Protocols - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6oiYuUC538lXLGSdgfKZdJ_mpGliTfws1qP95SVSRJNyfg5sn9G69MP_rO6X2uw7CNOVTL9dMP_MsTWvL6S0CDgdjMq5c2AMpx3IbjcpyfMTaaKbHc4yjdyoWuwmIlCiRLkbDuRU3F5FcMdw=]
  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAVzgRw3b9cfhGLExdJaD6T8fISHqudidGLlkqbtQvzP00LH4jG84MyicCXXSW68aXlcjfeut9Nu5cj2JS932fc-1UIhyKeoKDgTk-GPavOH0M3Qj7WB7t5OucPboESbBTVi2H8ERnilSP2bU=]
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  • Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound - ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGr_BG_rNqfvM4thSPUX96Yp7De1TCkanQu1bxoS4Dqvwlu9hI1hZWXDSNeSnO8PToiAO94wkdJEoET2dTX5qpFciVYZA0NTKkbdJwuBwPhx5qok6LQw_VSbx20ImvBPPYhk4uZ__tWC_luYWAbBvtok=]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-methyl-N-(4-methylphenyl)butanamide

As a researcher or drug development professional, your safety and the integrity of your experimental data are inextricably linked. Handling specialized small molecules like 2-methyl-N-(4-methylphenyl)butanamide requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional, your safety and the integrity of your experimental data are inextricably linked. Handling specialized small molecules like 2-methyl-N-(4-methylphenyl)butanamide requires more than just following a generic safety checklist; it requires a deep understanding of the compound's physicochemical properties and the causality behind every protective measure.

This guide is engineered to provide you with authoritative, self-validating protocols for handling this compound, ensuring that your laboratory remains a controlled, safe, and highly productive environment.

Hazard Assessment & The Causality of Risk

2-methyl-N-(4-methylphenyl)butanamide (Chemical Formula: C₁₂H₁₇NO) is a lipophilic amide derivative of p-toluidine and 2-methylbutyric acid. When assessing the risk profile of novel or specialized small-molecule amides, we must look at their structural moieties and intended solvent carriers to understand the causality of potential hazards:

  • Lipophilicity and Dermal Penetration: Due to its non-polar aliphatic chain and aromatic ring, this compound possesses a high partition coefficient (estimated LogP ~2.5–3.0). Highly lipophilic molecules can easily partition into the stratum corneum of human skin.

  • The "Trojan Horse" Solvent Effect: In drug discovery, lipophilic compounds are routinely dissolved in universal carriers like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays. DMSO is a potent penetration enhancer. If a DMSO solution of this compound contacts unprotected skin, the solvent will rapidly carry the active molecule directly into the systemic circulation.

  • Structural Toxicity: Derivatives containing a p-toluidine moiety carry a theoretical risk of causing methemoglobinemia or acting as skin sensitizers if metabolically cleaved or absorbed in high doses.

Because laboratory work frequently generates or utilizes substances with developing toxicological profiles, the only prudent course is to conduct work under conditions that minimize risks from both known and unknown hazardous properties[1].

Core PPE Requirements (The "Armor")

The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910.132) mandates that protective clothing must be selected based on a task-specific hazard assessment[2]. For 2-methyl-N-(4-methylphenyl)butanamide, standard BSL-1/BSL-2 chemical PPE is insufficient when handling the compound in penetrating solvents.

Quantitative PPE Selection Data

To ensure maximum protection, we have summarized the required protective gear and the quantitative rationale behind these choices below:

Protective GearMaterial SpecificationBreakthrough Time (Compound in DMSO)Rationale / Causality
Outer Gloves Nitrile (≥8 mil thickness)> 240 minutesNitrile provides superior resistance to moderately polar organics compared to latex, which degrades rapidly in DMSO.
Inner Gloves Nitrile (4 mil thickness)> 60 minutesActs as a secondary barrier. If the outer glove is compromised by mechanical stress or a micro-tear, the inner glove prevents immediate dermal exposure.
Eye Protection Polycarbonate Splash GogglesN/A (Impact/Splash barrier)Protects highly vascularized ocular mucosa from aerosolized powder during weighing or solvent splashes during vortexing.
Body Protection Fluid-resistant Lab CoatN/A (Barrier protection)Knit cuffs prevent exposed wrists. The fluid-resistant barrier prevents solvent spills from soaking through to street clothing.

Operational Workflow: Self-Validating Handling Protocol

Every protocol in your laboratory should be a closed, self-validating system. This means incorporating immediate feedback loops to ensure no contamination has occurred. Below is the standard operating procedure for preparing a 10 mM stock solution of 2-methyl-N-(4-methylphenyl)butanamide.

Step 1: System Initialization & PPE Verification
  • Action: Don a fluid-resistant lab coat, splash goggles, and double-nitrile gloves.

  • Validation: Before putting on the outer gloves, trap air inside them and roll the cuff to inflate the fingers. If the glove holds air pressure for 5 seconds without deflating, structural integrity is confirmed.

Step 2: Anti-Static Weighing
  • Action: Place an anti-static weigh boat on the analytical balance inside a certified, externally exhausted fume hood. Tare the balance. Carefully transfer the calculated mass of the solid powder using a static-free micro-spatula.

  • Causality: Static electricity can cause fine, dry powders to aerosolize or jump from the spatula, leading to inhalation risks and inaccurate concentrations.

  • Validation: Record the mass. Remove the weigh boat, close the draft shield, and verify the balance returns exactly to 0.0000 g . A deviation of >0.0002 g indicates unaccounted powder has spilled on the pan, triggering immediate localized decontamination with a damp, soapy towel.

Step 3: Solvent Addition and Dissolution
  • Action: Transfer the powder to a pre-labeled, amber glass vial (to prevent potential UV-induced degradation of the amide). Add the required volume of anhydrous DMSO using a positive-displacement pipette.

  • Validation: Cap the vial tightly with a PTFE-lined cap and vortex for 30 seconds. Visually inspect the solution against both a light and dark background. The complete absence of particulate scattering (Tyndall effect) confirms 100% dissolution.

Step 4: Decontamination & Waste Segregation
  • Action: Remove the outer gloves by turning them inside out, trapping any potential chemical residue inside. Dispose of the outer gloves, weigh boat, and pipette tips in a designated hazardous chemical waste container.

  • Validation: Inspect the inner gloves and the fume hood surface visually. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Visualizing the Safety Workflow

To aid in rapid decision-making and training, the following logic tree dictates the workflow and emergency response pathways for handling this compound.

G Start Start: Handling 2-methyl-N-(4-methylphenyl)butanamide PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weigh & Dissolve (e.g., in DMSO) Hood->Weigh Spill Spill Occurs? Weigh->Spill Contain Contain Spill (Absorbent Pads) Spill->Contain Yes Success Store Stock Solution (-20°C, Sealed) Spill->Success No Decon Decontaminate Area (Soap & Water / Ethanol) Contain->Decon Waste Dispose as Hazardous Waste Decon->Waste Success->Waste Dispose Consumables

Workflow and spill response for 2-methyl-N-(4-methylphenyl)butanamide.

Emergency Response & Spill Management

The NIOSH Pocket Guide to Chemical Hazards serves as a foundational tool for recognizing and controlling occupational chemical hazards, emphasizing the need for immediate, pre-planned responses to chemical exposures[3].

  • Dermal Exposure (Powder): Brush off excess powder immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will dissolve the lipophilic powder and drive it into the bloodstream.

  • Dermal Exposure (DMSO Solution): Immediately remove contaminated clothing or gloves. Flush the skin with water for 15 minutes. Seek occupational medical evaluation, bringing the compound's structural information and solvent details with you.

  • Fume Hood Spill (Solid): Gently cover the powder with damp paper towels to prevent aerosolization, then wipe it up and place the towels in a hazardous waste bag.

  • Fume Hood Spill (Solution): Deploy universal chemical absorbent pads over the spill. Once absorbed, clean the surface with a detergent solution, followed by an ethanol wipe to remove any residual lipophilic compound. Dispose of all materials as hazardous chemical waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. "Working with Chemicals." Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC10352538. Available from:[Link]

Sources

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